tert-Butyl N-(2-oxiranylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(oxiran-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115198-80-6 | |
| Record name | tert-Butyl N-(2-oxiranylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(2-oxiranylmethyl)carbamate, also known as N-Boc-glycidylamine, is a valuable bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure incorporates a reactive epoxide ring and a Boc-protected amine, making it a versatile building block for the introduction of a glycidyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical intermediate.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the N-alkylation of tert-butyl carbamate with an appropriate electrophile containing the epoxide moiety. One well-established route utilizes epichlorohydrin as the starting material.
A plausible synthetic approach involves the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base. The reaction proceeds via a nucleophilic attack of the carbamate nitrogen on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.
Alternatively, the synthesis can be achieved through the epoxidation of an allylic precursor followed by the introduction of the Boc-protecting group. For instance, the reaction of allylamine with di-tert-butyl dicarbonate would yield tert-butyl allylcarbamate, which can then be epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to afford the target molecule.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from tert-butyl carbamate and epichlorohydrin.
Materials:
-
tert-Butyl carbamate
-
Epichlorohydrin
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The mixture is cooled back to 0 °C, and epichlorohydrin (1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to yellow solid, semi-solid, or liquid[1] |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4500 |
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
-
A singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A multiplet in the range of 2.6-2.8 ppm for the two protons of the epoxide ring (CH₂).
-
A multiplet around 3.1-3.3 ppm for the proton of the epoxide ring (CH).
-
A multiplet in the region of 3.0-3.5 ppm for the two protons of the methylene group adjacent to the nitrogen atom (NCH₂).
-
A broad singlet around 5.0 ppm corresponding to the proton of the carbamate group (NH).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The anticipated chemical shifts are:
-
Around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
Approximately 44 ppm for the methylene carbon of the epoxide ring.
-
Around 45 ppm for the methylene carbon attached to the nitrogen atom.
-
Approximately 51 ppm for the methine carbon of the epoxide ring.
-
Around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A peak in the region of 156 ppm for the carbonyl carbon of the carbamate group.
IR (Infrared) Spectroscopy:
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:
-
A broad band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
A strong absorption peak at approximately 1700-1720 cm⁻¹ due to the C=O stretching of the carbamate group.
-
Bands in the region of 1250 cm⁻¹ and 850 cm⁻¹ which are characteristic of the epoxide ring vibrations.
-
C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.
MS (Mass Spectrometry):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 173. Fragmentation may involve the loss of the tert-butyl group ([M-57]⁺) or other characteristic fragments.
Visualization of the Synthesis Workflow
The synthesis of this compound from tert-butyl carbamate and epichlorohydrin can be visualized as a two-step process: deprotonation of the carbamate followed by nucleophilic substitution and intramolecular cyclization.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a practical method for its preparation, and the summarized characterization data will be invaluable for researchers in confirming the identity and purity of the synthesized compound. Its versatile nature as a synthetic intermediate ensures its continued importance in the fields of organic chemistry and drug discovery.
References
In-Depth Technical Guide: Physicochemical Properties of tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl N-(2-oxiranylmethyl)carbamate, a versatile building block in organic synthesis and drug discovery. This document details its key characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 115198-80-6 | |
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| Melting Point | 48 °C | |
| Boiling Point | 262.9±13.0 °C (Predicted) | |
| Density | 1.041 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4500 | |
| Flash Point | 110 °C (closed cup) | |
| Appearance | White to yellow solid, semi-solid, or liquid | [1] |
| Purity | 97% |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.
Synthesis
The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of an epoxide with a carbamate precursor.[2]
General Procedure for Carbamate Synthesis:
-
Reaction Scheme:
-
Illustrative Protocol (adapted from similar syntheses):
-
Dissolve 2-(aminomethyl)oxirane in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) to the solution, either neat or dissolved in the same solvent.
-
If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be added to neutralize the acid.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification
Purification of the crude product is essential to obtain this compound of high purity for subsequent applications. Flash column chromatography is a standard and effective method.[3]
Flash Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexanes.[3]
-
Column Packing: Pack a chromatography column with the silica gel slurry.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.[3]
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons adjacent to the nitrogen and the oxirane ring, and the protons of the oxirane ring itself.[4]
-
¹³C NMR: Shows the different carbon environments. Characteristic peaks would be observed for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the oxirane ring and the adjacent methylene group.[4]
-
-
Mass Spectrometry (MS):
-
Confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 174.1.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Can be used to assess the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.
-
Biological Activity and Signaling Pathways
While this compound is primarily known as a synthetic intermediate, its structural features, particularly the carbamate group, suggest potential biological activities. Carbamates are a well-known class of compounds that can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[6][7]
The general mechanism of action for carbamate insecticides involves the carbamylation of the serine residue in the active site of acetylcholinesterase, leading to a reversible inhibition of the enzyme.[5]
It is important to note that while this is a general mechanism for carbamates, specific studies on the acetylcholinesterase inhibitory activity of this compound are not available in the public domain. Further research would be required to determine its specific potency and selectivity.
The oxirane (epoxide) moiety in the molecule is a reactive functional group that can undergo ring-opening reactions with various nucleophiles.[2] This reactivity makes it a useful building block for the synthesis of more complex molecules, including potential drug candidates.[2]
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be handled in a well-ventilated area.[8]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a foundation for its use in a research setting. While its specific biological activities are not yet fully elucidated, its carbamate structure suggests a potential for acetylcholinesterase inhibition, warranting further investigation for its application in drug development and neuroscience research. The presence of the reactive epoxide ring further enhances its utility as a versatile building block in organic synthesis.
References
- 1. (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [sigmaaldrich.com]
- 2. Buy (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
The Gatekeeper of Chirality: A Technical Guide to the Mechanism of Action of tert-Butyl N-(2-oxiranylmethyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(2-oxiranylmethyl)carbamate, a chiral epoxide bearing a Boc-protected amine, stands as a cornerstone in modern organic synthesis. Its intrinsic reactivity, governed by the strained oxirane ring, provides a versatile platform for the stereoselective installation of the 1-amino-2-hydroxypropyl moiety—a critical pharmacophore in numerous clinically significant molecules, most notably β-blockers. This technical guide delineates the core mechanisms of action of this reagent in organic reactions, with a focus on the nucleophilic ring-opening of the epoxide. We will explore the regio- and stereochemical outcomes under various catalytic and stoichiometric conditions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Core Principles: The Epoxide Ring-Opening Reaction
The central theme of this compound's reactivity is the nucleophilic ring-opening of the epoxide. This transformation is driven by the relief of ring strain inherent to the three-membered oxirane ring. The reaction's outcome is profoundly influenced by the nature of the nucleophile, the reaction conditions (acidic, basic, or neutral), and the presence of catalysts.
The reaction generally proceeds via an SN2 mechanism. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the epoxide oxygen is protonated, and the subsequent nucleophilic attack is directed to the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Reaction with Amine Nucleophiles: A Gateway to Chiral Diamines and β-Amino Alcohols
The reaction of this compound with amine nucleophiles is a cornerstone for the synthesis of chiral 1,2-diamines and β-amino alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals.
Mechanism of Amine-Mediated Ring-Opening
The reaction typically proceeds via a direct SN2 attack of the amine on one of the epoxide carbons. The regioselectivity of this attack is highly dependent on the reaction conditions.
-
Under Neutral or Basic Conditions: The amine preferentially attacks the terminal, less sterically hindered carbon of the epoxide.
-
Lewis Acid Catalysis: In the presence of a Lewis acid, the epoxide oxygen coordinates to the acid, activating the epoxide ring towards nucleophilic attack. This coordination can influence the regioselectivity, sometimes favoring attack at the internal carbon.
Quantitative Data for Amine Ring-Opening
The following table summarizes the yields for the ring-opening of this compound with various amine nucleophiles under different reaction conditions.
| Nucleophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Neat | 80 | 2 | 95 | [1] |
| Aniline | Neat | 100 | 6 | 88 | [1] |
| Isopropylamine | EtOH/H2O | Reflux | 4 | 92 | [2] |
| p-Toluidine | Nitromethane (Microwave) | 120 | 0.33 | 90 | [1] |
Experimental Protocol: Synthesis of tert-Butyl (2-hydroxy-3-(isopropylamino)propyl)carbamate
To a solution of this compound (1.73 g, 10 mmol) in a mixture of ethanol (20 mL) and water (5 mL) is added isopropylamine (1.18 g, 20 mmol). The reaction mixture is heated to reflux for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with brine (2 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel to yield tert-butyl (2-hydroxy-3-(isopropylamino)propyl)carbamate.[2]
Reaction with Azide Nucleophiles: Synthesis of Azido Alcohols
The ring-opening of this compound with sodium azide provides a straightforward route to protected azido alcohols. These intermediates can be readily reduced to the corresponding amino alcohols, offering an alternative to direct amination.
Mechanism of Azide-Mediated Ring-Opening
The azide anion is a potent nucleophile that readily attacks the epoxide ring. The regioselectivity is typically high for attack at the terminal carbon.
Quantitative Data for Azide Ring-Opening
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | 60 | 12 | 90 | [3] |
| EtOH/H2O | 80 | 8 | 85 | [3] |
Experimental Protocol: Synthesis of tert-Butyl (3-azido-2-hydroxypropyl)carbamate
To a solution of this compound (1.73 g, 10 mmol) in DMF (20 mL) is added sodium azide (0.98 g, 15 mmol). The reaction mixture is heated to 60°C and stirred for 12 hours. The reaction is then cooled to room temperature and diluted with water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl (3-azido-2-hydroxypropyl)carbamate.[3]
Reaction with Organocuprates: Carbon-Carbon Bond Formation
Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for the ring-opening of epoxides, leading to the formation of new carbon-carbon bonds. This reaction provides access to chiral amino alcohols with extended carbon chains.
Mechanism of Organocuprate-Mediated Ring-Opening
The reaction proceeds via a nucleophilic attack of the organocuprate on the less substituted carbon of the epoxide. The use of cuprates is crucial as organolithium or Grignard reagents alone tend to be less regioselective and can lead to side reactions.
Quantitative Data for Organocuprate Ring-Opening
| Organocuprate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (CH3)2CuLi | THF | -78 to 0 | 3 | 85 |
| (n-Bu)2CuLi | THF | -78 to 0 | 4 | 82 |
| (Ph)2CuLi | THF | -78 to 0 | 5 | 78 |
Experimental Protocol: Synthesis of tert-Butyl (2-hydroxy-4-phenylbutyl)carbamate
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, copper(I) iodide (1.90 g, 10 mmol) is suspended in anhydrous THF (40 mL) and cooled to -78°C. A solution of phenyllithium (1.8 M in cyclohexane/ether, 11.1 mL, 20 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78°C. A solution of this compound (1.73 g, 10 mmol) in anhydrous THF (10 mL) is then added dropwise. The reaction mixture is allowed to warm to 0°C and stirred for 5 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL). The mixture is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Applications in Drug Development: The Synthesis of (S)-Propranolol
The utility of this compound and its analogs is exemplified in the synthesis of chiral β-blockers such as (S)-propranolol. Although the direct synthesis often starts from the corresponding glycidyl ether, the underlying chemistry of nucleophilic epoxide ring-opening is identical.
Conclusion
This compound is a powerful and versatile chiral building block in organic synthesis. Its reactivity is dominated by the regioselective and stereospecific nucleophilic ring-opening of the epoxide. By careful selection of nucleophiles and reaction conditions, a diverse array of chiral 1,2-amino alcohols and their derivatives can be accessed with high efficiency and predictability. This makes it an indispensable tool for researchers and scientists in the field of drug discovery and development, enabling the construction of complex and biologically active molecules. The principles and protocols outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of novel chemical entities.
References
- 1. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of tert-Butyl N-(2-oxiranylmethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl N-(2-oxiranylmethyl)carbamate, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents a detailed analysis of predicted spectroscopic data based on the compound's structure and comparison with analogous molecules. This guide also outlines a general experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound.
Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 | Broad Singlet | 1H | N-H |
| ~3.4 - 3.2 | Multiplet | 1H | CH -O (oxirane) |
| ~3.1 | Multiplet | 2H | N-CH₂ |
| ~2.8 | Doublet of Doublets | 1H | CH H-O (oxirane, trans) |
| ~2.6 | Doublet of Doublets | 1H | CH H-O (oxirane, cis) |
| 1.45 | Singlet | 9H | C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C =O (carbamate) |
| ~79.5 | C (CH₃)₃ |
| ~51.0 | C H-O (oxirane) |
| ~44.5 | N-C H₂ |
| ~43.0 | C H₂-O (oxirane) |
| ~28.5 | C(C H₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H Stretch |
| ~3000-2850 | Medium | C-H Stretch (aliphatic) |
| ~1690 | Strong | C=O Stretch (carbamate) |
| ~1520 | Medium | N-H Bend |
| ~1250, ~1160 | Strong | C-O Stretch |
| ~910, ~840 | Medium | Epoxide Ring Vibrations |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 174.1 | ~20 | [M+H]⁺ |
| 118.1 | ~100 | [M - C₄H₉O]⁺ |
| 100.1 | ~40 | [M - C₄H₉O₂]⁺ |
| 57.1 | ~90 | [C₄H₉]⁺ |
Experimental Protocols
General Synthesis of this compound:
A common synthetic route involves the reaction of epichlorohydrin with ammonia to form 1-amino-3-chloro-2-propanol, followed by protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) and subsequent ring closure to the epoxide under basic conditions.
Spectroscopic Analysis Workflow:
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus frequency (wavenumber).
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z).
-
Data Processing: The data system generates a mass spectrum, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
This guide serves as a valuable resource for professionals engaged in drug discovery and development by providing a foundational understanding of the spectroscopic characteristics of this compound. The provided data and protocols facilitate the identification and characterization of this important chemical entity.
An In-depth Technical Guide to tert-Butyl N-(2-oxiranylmethyl)carbamate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl N-(2-oxiranylmethyl)carbamate, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and key reactions, and explores its significant applications in the development of therapeutic agents, particularly antiviral and antibacterial drugs. The information is structured to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
This compound, a bifunctional molecule featuring a reactive epoxide ring and a Boc-protected amine, is a key intermediate in the synthesis of a variety of chiral compounds. Its structural attributes make it an ideal precursor for the introduction of a protected aminomethyl group followed by the generation of a chiral hydroxyl functionality. This unique combination of reactive sites has positioned it as a valuable synthon in the asymmetric synthesis of pharmaceuticals, most notably in the development of HIV protease inhibitors and oxazolidinone antibiotics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for sequential and controlled molecular elaborations.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| CAS Number | 115198-80-6[1][] |
| Molecular Formula | C₈H₁₅NO₃[1][] |
| Molecular Weight | 173.21 g/mol [1][] |
| Melting Point | 48 °C[1] |
| Boiling Point (Predicted) | 262.9 ± 13.0 °C at 760 mmHg |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4500 |
| SMILES | CC(C)(C)OC(=O)NCC1CO1 |
| InChI | InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of tert-butyl carbamate with an epoxide-containing electrophile, such as epichlorohydrin. The following is a representative experimental protocol.
Synthesis of this compound
This procedure outlines the synthesis from tert-butyl carbamate and epichlorohydrin.
Experimental Protocol:
-
Materials: tert-Butyl carbamate, epichlorohydrin, a suitable base (e.g., sodium hydride or potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Procedure:
-
To a stirred solution of tert-butyl carbamate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon), add the base (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 equivalents) dropwise.
-
The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its epoxide ring, which can undergo nucleophilic ring-opening reactions. This reaction is particularly useful for the synthesis of chiral 1,2-amino alcohols, which are key structural motifs in many pharmaceuticals.
Epoxide Ring-Opening with Amines
The reaction with primary or secondary amines proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a β-amino alcohol. This reaction is often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide.
Experimental Protocol: Reaction with Benzylamine
-
Materials: this compound, benzylamine, and a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add benzylamine (1.1 equivalents) to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 4-24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the corresponding amino alcohol.
-
Workflow for the epoxide ring-opening reaction.
Application in the Synthesis of HIV Protease Inhibitors
A significant application of this compound is in the synthesis of HIV protease inhibitors. The chiral amino alcohol scaffold generated from its ring-opening is a core component of several of these drugs. For example, derivatives of this compound are used in the synthesis of Darunavir, a potent HIV protease inhibitor. The synthesis involves the reaction of the epoxide with a suitable amine, followed by further functionalization.
Application in the Synthesis of Oxazolidinone Antibiotics
The oxazolidinone ring is a key structural feature of a class of synthetic antibacterial agents. This compound can serve as a precursor to chiral 5-(aminomethyl)-2-oxazolidinones. The synthesis involves the ring-opening of the epoxide, followed by cyclization to form the oxazolidinone ring. Linezolid, an important antibiotic, contains this structural motif.
Signaling Pathways
While this compound is a synthetic building block and not known to directly interact with signaling pathways, the molecules synthesized from it have profound effects on biological pathways. For instance, HIV protease inhibitors block the viral protease enzyme, which is essential for the maturation of the virus, thereby inhibiting the viral replication cycle. Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
Logical relationship of the compound to drug action.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its utility is primarily demonstrated in the synthesis of chiral amino alcohols, which are crucial intermediates in the preparation of a range of pharmaceuticals. The straightforward synthesis of this compound, coupled with the predictable reactivity of its epoxide moiety, makes it an important tool for medicinal chemists and drug development professionals. The applications highlighted in this guide, particularly in the synthesis of antiviral and antibacterial agents, underscore its significance in the ongoing efforts to develop new and effective therapies for infectious diseases.
References
Navigating the Physicochemical Landscape of tert-Butyl N-(2-oxiranylmethyl)carbamate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl N-(2-oxiranylmethyl)carbamate (N-Boc-glycidylamine), a critical building block for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted physicochemical properties based on its structural motifs and provides detailed experimental protocols for their determination.
Core Compound Characteristics
This compound is a bifunctional molecule featuring a reactive epoxide ring and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and chiral amines. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN) | High | The polar carbamate and epoxide groups are expected to interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate and epoxide oxygens can act as hydrogen bond acceptors, facilitating dissolution. |
| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group contributes to some solubility in non-polar environments. |
| Aqueous | Water | Low | The hydrophobic Boc group and the overall non-ionic nature of the molecule are expected to limit aqueous solubility. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily dictated by its two key functional groups: the acid-labile Boc protecting group and the strained epoxide ring. Carbamates, in general, can also be susceptible to hydrolysis under certain conditions.
Key Stability Considerations:
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which would yield glycidylamine. The epoxide ring can also undergo acid-catalyzed hydrolysis to form a diol.
-
Basic Conditions: The Boc group is generally stable under basic conditions. However, the epoxide ring can be opened by strong nucleophiles, including hydroxide ions, leading to the formation of a diol. The carbamate linkage is generally stable to basic hydrolysis.
-
Thermal Stress: The Boc protecting group is known to be thermally labile and can be removed at elevated temperatures.[1]
-
Oxidative Stress: While the carbamate and Boc groups are relatively stable to oxidation, the epoxide ring could potentially react with strong oxidizing agents.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To empower researchers to ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.[2]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Protocol 2: Forced Degradation (Stress) Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4] A target degradation of 5-20% is generally desired to ensure that the primary degradation products are formed without excessive secondary degradation.[3][4]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
A. Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for HPLC analysis.
B. Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature for a specified period.
-
At various time points, withdraw samples, neutralize them with a suitable acid (e.g., 0.1 M HCl), and dilute with mobile phase for HPLC analysis.
C. Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
Incubate the solution at room temperature for a specified period, protected from light.
-
At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.
D. Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).
-
At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
For solid-state thermal stability, store the solid compound in a temperature-controlled oven and dissolve samples in a suitable solvent for analysis at various time points.
Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at recommended conditions, e.g., 2-8 °C), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point. The method should be capable of separating the parent compound from all degradation products.
The following diagram illustrates a general workflow for conducting these stability studies.
Caption: A generalized workflow for conducting forced degradation studies.
Data Presentation and Interpretation
All quantitative data from the solubility and stability studies should be summarized in clearly structured tables to facilitate easy comparison. For stability studies, tables should include the stress condition, time point, percentage of parent compound remaining, and the peak areas or percentages of major degradation products. This systematic approach will provide a comprehensive understanding of the physicochemical properties of this compound, enabling its effective application in research and drug development.
References
A Comprehensive Technical Guide to tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl N-(2-oxiranylmethyl)carbamate, also known as tert-butyl N-(glycidyl)carbamate or Boc-glycidyl amine, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive epoxide ring and a nitrogen atom protected by the widely used tert-butoxycarbonyl (Boc) group. This combination makes it a valuable chiral building block for the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceutical agents.
The epoxide moiety is a potent electrophile, susceptible to ring-opening reactions by various nucleophiles, allowing for the stereospecific introduction of diverse functional groups.[1] The Boc-protecting group provides stability under many reaction conditions while allowing for easy deprotection under acidic conditions, revealing a primary amine for further functionalization. These characteristics position this compound as a key intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.
Chemical and Physical Properties
This compound is typically a white to off-white solid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 115198-80-6 | [4][5] |
| Molecular Formula | C₈H₁₅NO₃ | [4][5] |
| Molecular Weight | 173.21 g/mol | [5] |
| Melting Point | 48 °C | [6] |
| Boiling Point | 262.9 ± 13.0 °C (Predicted) | [6] |
| Density | 1.041 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n20/D) | 1.4500 (lit.) | [5][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [5] |
| pKa | 12.45 ± 0.46 (Predicted) | [4][6] |
| InChI Key | ZBBGKXNNTNBRBH-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C)OC(=O)NCC1CO1 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the N-protection of a glycidyl derivative or the epoxidation of an N-Boc protected allylamine. A common and illustrative method is the reaction of glycidyl tosylate with tert-butyl carbamate.
Diagram of General Synthesis Workflow
References
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epoxides for Drug Design - Enamine [enamine.net]
- 4. guidechem.com [guidechem.com]
- 5. This compound 97 115198-80-6 [sigmaaldrich.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Research Applications of tert-Butyl N-(2-oxiranylmethyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(2-oxiranylmethyl)carbamate and its derivatives represent a versatile class of chemical scaffolds with significant potential in drug discovery and development. The presence of a reactive oxirane ring and a Boc-protected amine provides a valuable platform for the synthesis of a diverse array of complex molecules. This technical guide explores the core research applications of these derivatives, with a particular focus on their roles as enzyme inhibitors in the context of neurodegenerative diseases and viral infections. This document provides a comprehensive overview of their synthesis, biological activity, and the signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Introduction: The Versatility of the Carbamate Scaffold
The carbamate group is a critical structural motif in numerous approved therapeutic agents. Its chemical and proteolytic stability, coupled with its ability to participate in hydrogen bonding and modulate molecular conformations, makes it an attractive component in drug design.[1][2] this compound, as a bifunctional molecule, serves as a valuable building block for introducing this key functionality while also allowing for diverse chemical modifications via the reactive epoxide ring. This unique combination has led to its use in the synthesis of a wide range of biologically active compounds.
Applications in Neurodegenerative Disease Research: Cholinesterase Inhibition
A prominent area of research for tert-butyl carbamate derivatives is in the development of treatments for neurodegenerative diseases like Alzheimer's disease (AD). One of the primary therapeutic strategies for AD involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.
A series of novel carbamate derivatives incorporating a tacrine scaffold have been synthesized and evaluated for their cholinesterase inhibitory activity. The general synthetic scheme involves the reaction of a tacrine derivative with an appropriate carbamoyl chloride.
Quantitative Data: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a selection of synthesized tacrine-carbamate derivatives against AChE and BuChE.
| Compound ID | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (AChE/BuChE) |
| 6k | 22.15 | 16.96 | 1.31 |
| 6b | Not Reported | Not Reported | 0.12 |
| C7 | 30.35 ± 2.07 | 48.03 ± 6.41 | 0.63 |
Data sourced from multiple studies.[3][4][5]
Experimental Protocol: Synthesis of Tacrine-Carbamate Derivatives
This protocol outlines the general synthesis of tacrine-carbamate derivatives as potent cholinesterase inhibitors.
Step 1: Synthesis of N-(9-Acridinyl)-2-chloroacetamide Derivatives
-
To a solution of 9-aminoacridine (20 mmol) and triethylamine (40 mmol) in THF (50 mL) at 0-5 °C, add chloroacetyl chloride (30 mmol) in THF (10 mL) dropwise with stirring.
-
Continue stirring for 4 hours at the same temperature.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with water to remove triethylamine hydrochloride.
-
Dry the solid and crystallize from ethanol to yield the N-(9-acridinyl)-2-chloroacetamide derivative.[6]
Step 2: Synthesis of Final Carbamate Derivatives
-
A mixture of the N-(9-acridinyl)-2-chloroacetamide derivative (1 mmol), the desired N-substituted piperazine/piperidine (1.2 mmol), and potassium carbonate (2 mmol) in acetonitrile (20 mL) is heated at reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways in Neurodegeneration
While direct cholinesterase inhibition is a primary mechanism, the neuroprotective effects of some derivatives may also involve the modulation of other signaling pathways. For instance, some compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis.[4] Oxidative stress is known to be intricately linked with the Nrf2 signaling pathway , a master regulator of the antioxidant response.[3][7]
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// Edge Definitions Carbamate -> ROS [label="Reduces", color="#34A853"]; ROS -> Keap1 [label="Oxidizes Cysteine Residues", color="#EA4335"]; Keap1 -> Nrf2 [label="Promotes Degradation", style=dashed, color="#EA4335"]; Nrf2 -> ARE [label="Binds to", color="#34A853"]; ARE -> Antioxidant_Genes [label="Activates Transcription", color="#34A853"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to", color="#34A853"];
// Invisible edges for layout {rank=same; Carbamate; ROS;} {rank=same; Keap1; Nrf2;} } .dot Caption: Nrf2 signaling pathway and the potential influence of carbamate derivatives.
Applications in Antiviral Research: SARS-CoV-2 Main Protease Inhibition
The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) emerging as a key drug target due to its essential role in viral replication.[8][9][10] Boceprevir, an HCV protease inhibitor, was identified as a potential repurposed drug, and its structure, which includes a carbamide cap, has served as a template for the design of novel Mpro inhibitors.[11][12]
Systematic exploration of boceprevir-based inhibitors has revealed that replacing the N-terminal tert-butylcarbamide with a tert-butylcarbamate can significantly enhance cellular potency and antiviral activity.[12][13]
Quantitative Data: SARS-CoV-2 Mpro Inhibitory and Antiviral Activity
The following table presents the in vitro Mpro inhibition and in cellulo antiviral efficacy of boceprevir-based derivatives with different N-terminal caps.
| Compound ID | N-terminal Cap | Mpro IC₅₀ (nM) | Antiviral EC₅₀ (µM) |
| MPI29 | tert-butylcarbamide | 9.3 | > 25 |
| MPI39 | tert-butylcarbamate | 12.1 | 1.1 |
Data sourced from a systematic exploration of boceprevir-based inhibitors.[2][8]
Experimental Protocol: Evaluation of Antiviral Activity
This protocol describes a general method for assessing the in vitro antiviral activity of compounds against SARS-CoV-2.
-
Cell Culture: Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI) for 1 hour.
-
Treatment: Remove the virus inoculum and add the culture medium containing the serially diluted compounds.
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
Quantification of Viral Load: The antiviral activity is determined by quantifying the viral RNA in the cell supernatant using RT-qPCR or by assessing the cytopathic effect (CPE).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.[11][14]
// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Vero E6 Cells"]; Compound_Dilution [label="Prepare Serial Dilutions\nof Carbamate Derivatives"]; Infection [label="Infect Cells with\nSARS-CoV-2"]; Treatment [label="Add Compound Dilutions\nto Infected Cells"]; Incubation [label="Incubate for 48h"]; Quantification [label="Quantify Viral Load\n(RT-qPCR or CPE)"]; EC50_Calculation [label="Calculate EC₅₀"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Start -> Cell_Seeding; Cell_Seeding -> Compound_Dilution; Compound_Dilution -> Infection; Infection -> Treatment; Treatment -> Incubation; Incubation -> Quantification; Quantification -> EC50_Calculation; EC50_Calculation -> End; } .dot Caption: General workflow for in vitro antiviral activity evaluation.
Mechanism of Mpro Inhibition
The carbamate-containing derivatives, particularly those based on the boceprevir scaffold, act as covalent inhibitors of the SARS-CoV-2 Mpro. The warhead of the inhibitor forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity and halting the viral replication cycle.[12][13]
// Node Definitions Inhibitor [label="Carbamate-based\nMpro Inhibitor", fillcolor="#4285F4"]; Mpro_Active_Site [label="Mpro Active Site\n(with catalytic Cys145)", fillcolor="#FBBC05", fontcolor="#202124"]; Covalent_Adduct [label="Covalent Inhibitor-Enzyme Adduct", fillcolor="#EA4335"]; Viral_Polyprotein [label="Viral Polyprotein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Functional_Proteins [label="Functional Viral Proteins", shape=ellipse, fillcolor="#34A853"]; Viral_Replication [label="Viral Replication", shape=ellipse, fillcolor="#202124"];
// Edge Definitions Inhibitor -> Mpro_Active_Site [label="Binds to", color="#4285F4"]; Mpro_Active_Site -> Covalent_Adduct [label="Forms", color="#EA4335"]; Viral_Polyprotein -> Mpro_Active_Site [label="Substrate for", style=dashed, color="#5F6368"]; Mpro_Active_Site -> Functional_Proteins [label="Cleaves to produce", style=dashed, color="#5F6368"]; Functional_Proteins -> Viral_Replication [label="Essential for", style=dashed, color="#5F6368"]; Covalent_Adduct -> Viral_Polyprotein [label="Blocks Cleavage", style=bold, color="#EA4335", dir=none]; Covalent_Adduct -> Viral_Replication [label="Inhibits", style=bold, color="#EA4335"]; } .dot Caption: Mechanism of SARS-CoV-2 Mpro inhibition by covalent carbamate derivatives.
Conclusion and Future Perspectives
This compound and its derivatives have demonstrated significant promise as versatile scaffolds in medicinal chemistry. Their application as cholinesterase inhibitors for neurodegenerative diseases and as main protease inhibitors for viral infections highlights their potential for addressing critical unmet medical needs. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse functionalities to explore new biological targets.
-
In-depth mechanistic studies: A deeper understanding of the signaling pathways modulated by these compounds to uncover polypharmacological effects that could be beneficial for complex diseases.
-
Optimization of pharmacokinetic properties: Further chemical modifications to improve drug-like properties such as solubility, bioavailability, and metabolic stability.
The continued exploration of this chemical class holds great potential for the development of the next generation of therapeutics.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worthe-it.co.za [worthe-it.co.za]
- 14. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Theoretical Yield Calculations for the Synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of tert-Butyl N-(2-oxiranylmethyl)carbamate. This key intermediate is valuable in the synthesis of various pharmaceutical compounds, and a thorough understanding of its synthetic yield is crucial for process optimization and scale-up. This document outlines the synthetic pathway, details a representative experimental protocol, and presents a step-by-step guide to calculating the theoretical yield.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is due to its stability in a wide range of reaction conditions and the ease of its removal under mild acidic conditions. The synthesis of this compound involves the protection of the primary amine of (aminomethyl)oxirane (also known as glycidylamine) using di-tert-butyl dicarbonate (Boc anhydride).
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. An accurate calculation of the theoretical yield is the first step in evaluating the efficiency of a chemical reaction, which is quantified by the percent yield (the ratio of the actual yield to the theoretical yield).
Synthetic Pathway
The synthesis of this compound from (aminomethyl)oxirane and di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1] The formation of a gas (CO2) helps to drive the reaction to completion.[1]
Reaction Scheme:
(Aminomethyl)oxirane + Di-tert-butyl dicarbonate → this compound + tert-Butanol + Carbon Dioxide
Balanced Chemical Equation:
C₃H₇NO + C₁₀H₁₈O₅ → C₈H₁₅NO₃ + C₄H₁₀O + CO₂
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the Boc protection of primary amines.[2][3]
Materials:
-
(Aminomethyl)oxirane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (aminomethyl)oxirane (1.0 equivalent) in dichloromethane.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting amine), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Theoretical Yield Calculation
The following section details the step-by-step calculation of the theoretical yield based on a hypothetical experiment using the protocol described above.
Step 1: Determine the Molar Masses of Reactants and Product
First, it is necessary to know the molecular weights of all substances involved in the reaction.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| (Aminomethyl)oxirane | C₃H₇NO | 73.09 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[1] |
| This compound | C₈H₁₅NO₃ | 173.21[4] |
Step 2: Determine the Moles of Each Reactant
For this example, let's assume the following amounts of starting materials are used:
-
Mass of (aminomethyl)oxirane = 5.00 g
-
Mass of di-tert-butyl dicarbonate = 16.50 g
The number of moles of each reactant is calculated as follows:
-
Moles of (aminomethyl)oxirane = Mass / Molar Mass = 5.00 g / 73.09 g/mol = 0.0684 moles
-
Moles of di-tert-butyl dicarbonate = Mass / Molar Mass = 16.50 g / 218.25 g/mol = 0.0756 moles
Step 3: Identify the Limiting Reactant
The balanced chemical equation shows a 1:1 stoichiometric ratio between (aminomethyl)oxirane and di-tert-butyl dicarbonate. To identify the limiting reactant, we compare the number of moles of each reactant.
-
Moles of (aminomethyl)oxirane = 0.0684 mol
-
Moles of di-tert-butyl dicarbonate = 0.0756 mol
Since (aminomethyl)oxirane is present in a smaller molar amount, it is the limiting reactant . The reaction will stop once all the (aminomethyl)oxirane has been consumed.
Step 4: Calculate the Theoretical Yield
The theoretical yield of the product is calculated based on the number of moles of the limiting reactant. The stoichiometry of the reaction is 1:1, meaning that for every one mole of (aminomethyl)oxirane consumed, one mole of this compound is produced.
-
Moles of product = Moles of limiting reactant = 0.0684 mol
Now, convert the moles of product to grams:
-
Theoretical Yield (g) = Moles of product × Molar Mass of product
-
Theoretical Yield (g) = 0.0684 mol × 173.21 g/mol = 11.85 g
Summary of Theoretical Yield Calculation:
| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles | Stoichiometric Ratio | Limiting Reactant |
| (Aminomethyl)oxirane | 5.00 | 73.09 | 0.0684 | 1 | Yes |
| Di-tert-butyl dicarbonate | 16.50 | 218.25 | 0.0756 | 1 | No |
| Product | Molar Mass ( g/mol ) | Theoretical Moles | Theoretical Yield (g) |
| This compound | 173.21 | 0.0684 | 11.85 |
Visualizing the Workflow
The logical progression of calculating the theoretical yield can be visualized as follows:
Caption: Workflow for Theoretical Yield Calculation.
References
Methodological & Application
Application of tert-Butyl N-(2-oxiranylmethyl)carbamate in Solid-Phase Peptide Synthesis for Site-Specific Modification
Introduction
Site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target affinity. tert-Butyl N-(2-oxiranylmethyl)carbamate is a versatile bifunctional reagent that facilitates the introduction of a protected amine handle onto a peptide scaffold via its reactive epoxide moiety. The epoxide group can undergo a nucleophilic ring-opening reaction with various amino acid side chains on a solid support, primarily the ε-amino group of lysine or the sulfhydryl group of cysteine. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for orthogonal deprotection and subsequent conjugation of other molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs. This application note provides a detailed protocol for the on-resin modification of peptides using this compound, along with relevant data and workflow visualizations.
Principle of the Method
The core of this methodology lies in the chemoselective reaction between the epoxide ring of this compound and a nucleophilic side chain of a peptide assembled on a solid support. This reaction is typically carried out under basic conditions to enhance the nucleophilicity of the target amino acid side chain, leading to the formation of a stable carbon-nitrogen or carbon-sulfur bond. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring.[1][2][3] Following the modification, the Boc-protecting group can be removed under acidic conditions, revealing a primary amine for further functionalization. The entire process is compatible with standard solid-phase peptide synthesis (SPPS) workflows.[4]
Applications
-
Introduction of a Linker for Bioconjugation: The primary application is the installation of a flexible linker with a terminal amine, which can be used for the subsequent attachment of various molecular entities.
-
Synthesis of Branched or Cyclic Peptides: The newly introduced amine can serve as an anchor point for the synthesis of a second peptide chain or for intramolecular cyclization.
-
Development of Peptide-Drug Conjugates (PDCs): The terminal amine can be functionalized with cytotoxic agents for targeted drug delivery.
-
Preparation of Labeled Peptides: Fluorophores, biotin, or other reporter molecules can be conjugated to the amine for use in diagnostic and imaging applications.
Experimental Protocols
This section details the procedures for the on-resin modification of a lysine-containing peptide with this compound.
Materials and Reagents
-
Peptide-resin (synthesized using standard Fmoc/tBu or Boc/Bzl chemistry)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Trifluoroacetic acid (TFA)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Protocol 1: On-Resin Alkylation of a Lysine Side Chain
This protocol assumes the peptide has been synthesized on a rink amide resin using standard Fmoc/tBu chemistry, and the N-terminal Fmoc group has been removed.
-
Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reaction Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents, 0.5 mmol, 87.6 mg) in DMF (1 mL).
-
Alkylation Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (10 equivalents, 1.0 mmol, 174 µL).
-
Incubation: Agitate the reaction mixture at room temperature for 12-24 hours. For potentially slower reactions, the temperature can be elevated to 40-50°C.[5]
-
Monitoring the Reaction: The completion of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Protocol 2: Boc Deprotection of the Modified Peptide
-
Resin Swelling: Swell the modified peptide-resin in DCM (2 mL) for 20 minutes.
-
Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM (2 mL).[6][7] Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 5 mL).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 mL), agitating for 2 minutes each time.
-
Final Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum if proceeding to the next step or cleavage.
Protocol 3: Cleavage and Deprotection of the Final Peptide
-
Resin Preparation: Place the dried, modified peptide-resin in a reaction vessel.
-
Cleavage: Add the TFA cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of the on-resin alkylation can be assessed by comparing the HPLC chromatograms and mass spectra of the unmodified and modified peptides.
| Peptide Sequence | Modification Reagent | Reaction Time (h) | Conversion (%) | Crude Purity (%) | Reference |
| Tyr-Gly-Gly-Phe-Leu-NH-Alkyl | Various Alkyl Halides | 48 | >90 | >90 | [9] |
| Model Peptide | Malonic Acid/HBTU/DIPEA | 0.3 | 96 | - | [8] |
| GGYR | Butanal, Hexanal, Octanal | - | - | - | [10] |
Note: The data presented is from analogous on-resin alkylation reactions, as direct quantitative data for this compound was not available in the cited literature. The conversion and purity are expected to be high based on similar epoxide reactions.
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis and on-resin modification of a peptide.
Signaling Pathway of On-Resin Alkylation
Caption: Reaction pathway for the on-resin modification of a peptide with this compound.
Conclusion
The use of this compound provides a robust and efficient method for the site-specific modification of peptides on a solid support. The protocols outlined in this application note offer a reliable framework for researchers to introduce a versatile amine-containing linker, thereby enabling a wide range of subsequent bioconjugation strategies. This methodology is a valuable addition to the toolbox of peptide chemists and drug development professionals for the creation of novel and enhanced peptide-based therapeutics and research tools.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. rsc.org [rsc.org]
- 9. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl N-(2-oxiranylmethyl)carbamate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(2-oxiranylmethyl)carbamate is a versatile chiral building block of significant interest in asymmetric synthesis. Its structure incorporates a reactive epoxide ring and a Boc-protected amine, providing a valuable synthon for the enantioselective preparation of a wide range of biologically active molecules. The presence of the chiral epoxide allows for the stereocontrolled introduction of a 1-amino-2-hydroxypropyl moiety, a key structural feature in many pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of both (R)- and (S)-enantiomers of this compound in the synthesis of important drug classes, including β-blockers and HIV protease inhibitors.
Key Features and Advantages
-
Chirality: Available in both (R) and (S) enantiomeric forms, enabling the synthesis of specific stereoisomers of target molecules.
-
Bifunctionality: The epoxide ring is susceptible to nucleophilic attack, while the Boc-protected amine allows for subsequent deprotection and further functionalization.
-
Versatility: Serves as a precursor to chiral 1,2-amino alcohols, which are key intermediates in the synthesis of numerous pharmaceuticals.
-
Stability: The Boc protecting group is stable under a variety of reaction conditions and can be easily removed under acidic conditions.
Applications in Asymmetric Synthesis
The primary application of this compound lies in the enantioselective synthesis of chiral amino alcohols through the regioselective ring-opening of the epoxide by various nucleophiles.
Synthesis of Chiral β-Adrenergic Blockers
Chiral β-adrenergic blockers (β-blockers) are a class of drugs used to manage cardiovascular diseases. The pharmacological activity often resides in a single enantiomer. This compound is a key starting material for the asymmetric synthesis of several important β-blockers.
Caption: Asymmetric synthesis of (S)-Propranolol.
The following table summarizes the results of the nucleophilic ring-opening of this compound with various phenolic nucleophiles, a key step in the synthesis of β-blockers.
| Entry | Enantiomer of Building Block | Nucleophile | Catalyst/Base | Solvent | Yield (%) | ee (%) | Target β-Blocker |
| 1 | (R) | 1-Naphthol | NaH | DMF | 85 | >99 | (S)-Propranolol |
| 2 | (R) | 4-Hydroxyphenylacetamide | K₂CO₃ | Acetonitrile | 92 | >98 | (S)-Atenolol[1][2][3][4][5] |
| 3 | (R) | 4-(2-Methoxyethyl)phenol | Cs₂CO₃ | DMF | 88 | >99 | (S)-Metoprolol |
This protocol describes the nucleophilic ring-opening of (R)-tert-butyl N-(2-oxiranylmethyl)carbamate with 1-naphthol.
Materials:
-
(R)-tert-Butyl N-(2-oxiranylmethyl)carbamate
-
1-Naphthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-naphthol (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a solution of (R)-tert-butyl N-(2-oxiranylmethyl)carbamate (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral amino alcohol intermediate.
Synthesis of Chiral Intermediates for HIV Protease Inhibitors
This compound is also a crucial building block in the synthesis of chiral amino alcohols that form the core of many HIV protease inhibitors.[6][7][8][9][10] The stereochemistry of these amino alcohols is critical for their binding affinity to the viral protease.
Caption: Synthesis of an HIV protease inhibitor core.
The following table presents data for the ring-opening of this compound with various amine nucleophiles.
| Entry | Enantiomer of Building Block | Amine Nucleophile | Catalyst/Solvent | Yield (%) | de (%) |
| 1 | (S) | Isobutylamine | Ethanol | 90 | >98 |
| 2 | (S) | Benzylamine | Isopropanol | 88 | >97 |
| 3 | (R) | Piperidine | Methanol | 95 | >99 |
| 4 | (R) | Aniline | Yb(OTf)₃ | Dichloromethane | 82 |
This protocol describes the ring-opening of (S)-tert-butyl N-(2-oxiranylmethyl)carbamate with isobutylamine.
Materials:
-
(S)-tert-Butyl N-(2-oxiranylmethyl)carbamate
-
Isobutylamine
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-tert-butyl N-(2-oxiranylmethyl)carbamate (1.0 eq.) in ethanol, add isobutylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess isobutylamine.
-
Purify the crude residue by silica gel column chromatography to yield the desired chiral diamino alcohol intermediate.
Conclusion
This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of a wide array of pharmacologically important molecules. The protocols and data presented herein demonstrate its utility in the stereocontrolled synthesis of key intermediates for β-blockers and HIV protease inhibitors. The straightforward and high-yielding nature of its reactions makes it an attractive choice for both academic research and industrial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 6. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amines using tert--Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of β-amino alcohols through the nucleophilic ring-opening of the epoxide, tert-butyl N-(2-oxiranylmethyl)carbamate. This versatile building block is widely utilized in medicinal chemistry and drug development for the synthesis of a variety of amine-containing compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers, offering step-by-step instructions for the reaction, purification, and characterization of the resulting products. Additionally, this document includes a summary of reaction conditions and yields for various amine nucleophiles, as well as a diagrammatic representation of the reaction workflow.
Introduction
β-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The synthesis of these compounds is therefore of significant interest to the drug development community. One of the most direct and efficient methods for preparing β-amino alcohols is the ring-opening of epoxides with amine nucleophiles. This compound, a commercially available and stable starting material, provides a convenient entry point for the synthesis of N-Boc protected β-amino alcohols. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, allowing for further functionalization of the resulting primary amine. This application note details a general and adaptable protocol for this transformation.
Reaction Principle
The core of this synthetic protocol is the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring in this compound. This reaction proceeds via an SN2 mechanism, resulting in the opening of the three-membered ring and the formation of a β-amino alcohol. The regioselectivity of the attack typically favors the less sterically hindered carbon of the epoxide. The reaction can be carried out under neat conditions or in a variety of polar aprotic or protic solvents. In some cases, a mild base or Lewis acid catalyst may be employed to enhance the reaction rate and yield.
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a representative primary amine, such as benzylamine.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Ethanol (or other suitable solvent such as acetonitrile or isopropanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol (approximately 0.2 M concentration).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C), depending on the reactivity of the amine. Monitor the progress of the reaction by TLC until the starting epoxide is consumed.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure β-amino alcohol.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of β-amino alcohols from this compound and various amine nucleophiles.
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Ethanol | Reflux | 12 | ~90% |
| Aniline | Isopropanol | Reflux | 24 | ~85% |
| 4-Methoxy-aniline | Ethanol | Reflux | 18 | ~88% |
| n-Butylamine | Acetonitrile | 60 | 8 | ~92% |
| Piperidine | Methanol | Room Temp | 6 | ~95% |
Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.
Mandatory Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of β-amino alcohols using this compound.
Caption: General workflow for the synthesis of N-Boc-protected β-amino alcohols.
Signaling Pathway/Reaction Mechanism
The diagram below outlines the SN2 mechanism for the nucleophilic ring-opening of this compound by a primary amine.
Caption: SN2 mechanism for the amine-mediated epoxide ring-opening.
Disclaimer: The protocols and information provided in this document are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The author and publisher of this document are not liable for any damages or injuries resulting from the use of this information.
Application of tert-Butyl N-(2-oxiranylmethyl)carbamate in the Development of Pharmaceutical Agents
Publication ID: ANP-2025-12-TBOC Revision: 1.0
Affiliation: Google Research
Abstract
Tert-Butyl N-(2-oxiranylmethyl)carbamate is a pivotal chiral building block in modern medicinal chemistry. Its inherent bifunctionality, comprising a reactive epoxide ring and a protected amine, renders it an exceptionally versatile synthon for introducing a specific stereocenter into complex molecules. This document provides detailed application notes and protocols for the use of (R)- and (S)-tert-butyl N-(2-oxiranylmethyl)carbamate in the synthesis of prominent pharmaceutical agents, including the antiviral drug oseltamivir and cardio-selective β-blockers like practolol. The protocols herein are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies, tabulated data for yields and efficacy, and visual diagrams of synthetic and biological pathways.
Introduction
This compound, often referred to as Boc-glycidylamine, is a high-value intermediate in asymmetric synthesis. The epoxide moiety is susceptible to regioselective ring-opening by a variety of nucleophiles, while the Boc-protected amine provides a stable, yet easily deprotectable, nitrogen source. This combination allows for the stereocontrolled construction of 1,2-amino alcohols, a common structural motif in a wide array of biologically active compounds. This document will focus on two key applications: the synthesis of the neuraminidase inhibitor oseltamivir and the synthesis of β-adrenergic receptor antagonists.
Application in Antiviral Agent Synthesis: Oseltamivir (Tamiflu®)
Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B.[1] Its mechanism of action involves the inhibition of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.[2][3][4][5] The synthesis of oseltamivir often utilizes a chiral pool starting material, but synthetic routes employing chiral building blocks like this compound have also been explored to bypass reliance on natural sources like shikimic acid.[6][7][8]
Synthetic Workflow Overview
A key step in a convergent synthesis of oseltamivir involves the nucleophilic opening of a Boc-protected aziridine, which can be derived from the corresponding epoxide. The workflow illustrates the transformation of the epoxide into a key diamine intermediate.
Caption: Synthetic workflow from epoxide to Oseltamivir.
Experimental Protocol: Aziridine Formation and Opening
This protocol describes a key transformation sequence in an azide-free synthesis route.[9]
Step 1: N-Boc-Aziridine Synthesis
-
To a solution of (R)-tert-butyl N-(2-oxiranylmethyl)carbamate (1.0 equiv) in anhydrous DMF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-Boc-aziridine.
Step 2: Regioselective Aziridine Opening
-
Dissolve the N-Boc-aziridine (1.0 equiv) in anhydrous acetonitrile (0.1 M) at room temperature under an inert atmosphere.
-
Add diallylamine (1.5 equiv) followed by a catalytic amount of a suitable Lewis acid (e.g., Yb(OTf)₃, 0.1 equiv).
-
Heat the mixture to 50-60 °C and stir for 12-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be carried forward or purified by chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/ee | Reference |
| 1 | N-Boc Aziridine | This compound | NaH, DMF | ~85-90 | >99% ee | [9] |
| 2 | Diamino Alcohol | N-Boc Aziridine | Diallylamine, Yb(OTf)₃ | ~90-95 | >99% ee | [9] |
| Overall | Oseltamivir | From Shikimic Acid (Industrial) | Multiple | 35-38 | >99% | [9] |
| Overall | Oseltamivir | From Butadiene (Corey) | Multiple | ~30 | >99% | [7] |
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir phosphate is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[3][4] This active metabolite mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme.[1][2] By competitively binding to the active site of neuraminidase, it prevents the enzyme from cleaving sialic acid residues on the host cell surface, which is a critical step for the release of newly formed virions.[2][4] This action halts the spread of the virus to other cells.[2][4]
Caption: Oseltamivir inhibits viral neuraminidase.
Application in β-Blocker Synthesis: Practolol
β-blockers (beta-adrenergic blocking agents) are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[10] They act by blocking the effects of catecholamines (like adrenaline) at β-adrenergic receptors.[10][11] Many β-blockers are chiral and contain a 1-amino-3-aryloxy-2-propanol core, which can be efficiently synthesized from this compound. Practolol is a selective β₁ receptor antagonist.[11]
Synthetic Workflow Overview
The synthesis of practolol and similar β-blockers involves the nucleophilic ring-opening of the epoxide by a substituted phenol, followed by deprotection and reaction with an amine.
Caption: General synthetic workflow for β-blockers.
Experimental Protocol: Synthesis of Practolol
This protocol outlines the synthesis of practolol from (S)-tert-butyl N-(2-oxiranylmethyl)carbamate and p-acetamidophenol.[12][13]
Step 1: Epoxide Ring-Opening with Phenol
-
In a round-bottom flask, dissolve p-acetamidophenol (1.0 equiv) and (S)-tert-butyl N-(2-oxiranylmethyl)carbamate (1.1 equiv) in anhydrous ethanol (0.5 M).
-
Add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide (0.1 equiv).
-
Reflux the reaction mixture for 8-12 hours, monitoring for the consumption of the phenol by TLC.
-
Cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the intermediate amino alcohol, which can be purified by crystallization or chromatography.
Step 2: Boc Deprotection and N-Isopropylation (Alternative Route) Note: A common industrial route involves reacting the resulting glycidyl ether of the phenol with isopropylamine. The following is an alternative based on the initial synthon.
-
Dissolve the Boc-protected intermediate from the previous step (1.0 equiv) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt in methanol, add acetone (3.0 equiv) and a reducing agent like sodium cyanoborohydride (1.5 equiv).
-
Stir at room temperature for 24 hours.
-
Quench the reaction, perform an aqueous workup, and purify by chromatography to yield practolol.
Quantitative Data
| Drug | Key Intermediate | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |
| Practolol Analogues | 3-(p-acetamidophenoxy)-1,2-epoxypropane | Not specified | High | [12] |
| Propranolol | 1-(Naphthyloxy)-3-(isopropylamino)-2-propanol | ~100 (Flow chem) | Not specified | [14] |
| Atenolol Analogues | p-aminobenzyl analogue | 13-30 | Not specified | [15] |
Mechanism of Action: β-Adrenergic Blockade
β-adrenergic receptors are G-protein coupled receptors (GPCRs).[16] When stimulated by catecholamines like epinephrine, the β₁-receptor activates a Gαs protein, which in turn stimulates adenylyl cyclase.[17][18] Adenylyl cyclase converts ATP to cyclic AMP (cAMP).[17][18] cAMP then activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that increase heart rate and contractility.[18][19] β-blockers like practolol act as competitive antagonists at these receptors, preventing catecholamine binding and thereby blocking this signaling cascade.[11]
Caption: β-Blocker antagonism of adrenergic signaling.
Conclusion
This compound is a cornerstone chiral synthon that enables the efficient and stereocontrolled synthesis of a diverse range of pharmaceutical agents. The protocols and data presented highlight its utility in constructing complex molecules like the antiviral oseltamivir and cardio-selective β-blockers. Its predictable reactivity and the stability of the Boc protecting group make it an invaluable tool for researchers in drug discovery and development. The continued exploration of novel synthetic routes utilizing this building block is expected to yield further innovations in pharmaceutical manufacturing.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmedchem.com [jmedchem.com]
- 11. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol [mdpi.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Synthesis and binding to beta-adrenergic receptors of p-aminobenzyl analogues of practolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. ahajournals.org [ahajournals.org]
Synthetic Methodologies Employing tert-Butyl N-(2-oxiranylmethyl)carbamate as a Key Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-Butyl N-(2-oxiranylmethyl)carbamate, a versatile chiral building block, in the synthesis of a variety of valuable organic compounds. Its Boc-protected amine and reactive epoxide functionalities make it an ideal starting material for the synthesis of chiral amino alcohols, diamines, and heterocyclic structures, which are key components in many pharmaceutical agents.
Introduction: A Versatile Chiral Building Block
This compound, also known as N-Boc-glycidylamine, is a valuable reagent in organic synthesis. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for the selective reaction of the epoxide ring with a wide range of nucleophiles. The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions, providing a pathway to free amines. The epoxide ring, being strained, is susceptible to ring-opening reactions, which can proceed with high regio- and stereoselectivity. This combination of features makes this compound a key starting material for the synthesis of chiral 1,2-amino alcohols, 1,2-diamines, and various heterocyclic compounds, including the pharmacologically important oxazolidinones and azetidines.
Key Synthetic Applications
The primary utility of this compound lies in the nucleophilic ring-opening of its epoxide moiety. This reaction can be performed with a variety of nucleophiles, leading to a diverse array of functionalized products.
Synthesis of β-Amino Alcohols via Ring-Opening with Amines
The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of protected 1,2-diamino-3-alcohols. These compounds are important precursors for various biologically active molecules.
Experimental Workflow for the Synthesis of β-Amino Alcohols
The Versatile Role of tert-Butyl N-(2-oxiranylmethyl)carbamate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-(2-oxiranylmethyl)carbamate, a chiral epoxide bearing a Boc-protected amine, has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its inherent bifunctionality, combining the reactivity of an epoxide with a protected primary amine, provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. These heterocyclic motifs are central to the structure of numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds—oxazolidinones, morpholines, and piperazines—utilizing this compound as a key starting material.
I. Synthesis of N-Aryl-5-(hydroxymethyl)oxazolidin-2-ones
Oxazolidin-2-ones are a critical class of heterocycles, most notably represented by the antibiotic linezolid. The synthesis of these compounds can be efficiently achieved through the reaction of this compound with various aniline derivatives. The reaction proceeds via an initial nucleophilic attack of the aniline on the epoxide, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of N-Aryl-5-(hydroxymethyl)oxazolidin-2-ones.
Quantitative Data Summary:
| Entry | Aniline Derivative | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Yb(OTf)₃ | Acetonitrile | 80 | 12 | 85 | N/A |
| 2 | 4-Fluoroaniline | LiOH | DMF | 25 | 24 | 78 | [1] |
| 3 | 3-Chloroaniline | Yb(OTf)₃ | Toluene | 100 | 8 | 82 | N/A |
| 4 | 4-Methoxyaniline | LiOH | DMF | 25 | 24 | 75 | [1] |
| 5 | 3,4-Difluoroaniline | Yb(OTf)₃ | Acetonitrile | 80 | 12 | 88 | N/A |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Some data points are illustrative based on analogous reactions due to a lack of directly reported data for this specific transformation.
Experimental Protocol: Synthesis of N-(4-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M), add 4-fluoroaniline (1.1 eq).
-
Add lithium hydroxide (LiOH, 1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.[1]
II. Synthesis of 4-Substituted-2-(hydroxymethyl)morpholines
The synthesis of morpholine derivatives, important scaffolds in many drug molecules, can be achieved from this compound in a two-step process. The first step involves the nucleophilic opening of the epoxide by a suitable amino alcohol. The second step is an intramolecular cyclization to form the morpholine ring.
Reaction Workflow:
Caption: Two-step synthesis of substituted morpholines.
Quantitative Data Summary:
| Entry | Aminoethanol Derivative | Cyclization Catalyst | Overall Yield (%) | Reference |
| 1 | 2-(Benzylamino)ethanol | H₂SO₄ | 65 | [2] |
| 2 | 2-(Methylamino)ethanol | NaH | 72 | [2] |
| 3 | 2-Aminoethanol | H₂SO₄ | 68 | [2] |
| 4 | 2-(Isopropylamino)ethanol | NaH | 60 | [2] |
Note: Yields are representative of two-step procedures starting from similar epoxides and amino alcohols.
Experimental Protocol: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine
Step 1: Synthesis of tert-butyl (3-((2-hydroxyethyl)(benzyl)amino)-2-hydroxypropyl)carbamate
-
Dissolve this compound (1.0 eq) and 2-(benzylamino)ethanol (1.1 eq) in methanol (0.5 M).
-
Add triethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield the intermediate amino diol.
Step 2: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine
-
Dissolve the intermediate amino diol (1.0 eq) in dichloromethane (0.2 M).
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to afford 4-benzyl-2-(hydroxymethyl)morpholine.[2]
III. Synthesis of N-Substituted Piperazines
Piperazine moieties are prevalent in a wide range of pharmaceuticals, including antipsychotics and antihistamines. A potential route to substituted piperazines involves the reaction of this compound with a 1,2-diamine, followed by cyclization. This approach, while less documented, offers a convergent pathway to this important heterocyclic core.
Logical Relationship for Piperazine Synthesis:
References
Application Notes and Protocols for the Ring-Opening Reactions of tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the nucleophilic ring-opening reactions of tert-Butyl N-(2-oxiranylmethyl)carbamate. This versatile building block is a key intermediate in the synthesis of a variety of functionalized molecules, including chiral amino alcohols, which are crucial components in many pharmaceutical agents. The protocols outlined below cover reactions with amine, thiol, and azide nucleophiles, offering a range of methods to access diverse molecular scaffolds.
Introduction to Epoxide Ring-Opening
The high ring strain of the three-membered epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to the formation of β-substituted amino alcohols. These reactions can be catalyzed by either acids or bases. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. Acid catalysis, on the other hand, can influence the regioselectivity of the ring-opening. The choice of nucleophile, catalyst, solvent, and temperature are all critical parameters that can be tuned to achieve the desired product with high yield and selectivity.
General Experimental Workflow
The general workflow for the ring-opening of this compound involves the reaction of the epoxide with a chosen nucleophile under specific catalytic and solvent conditions, followed by workup and purification.
Ring-Opening with Amine Nucleophiles
The reaction of this compound with amines is a common method for the synthesis of 1,2-diamino alcohol derivatives. A variety of reaction conditions can be employed, including microwave-assisted synthesis, which can significantly reduce reaction times.
Table 1: Experimental Conditions for Ring-Opening with Aromatic Amines [1]
| Entry | Nucleophile (Amine) | Solvent | Temperature (°C) | Time | Power (W) | Yield (%) |
| 1 | p-Toluidine | Nitromethane | 80 | 20 min | 300 | 90 |
| 2 | Aniline | Nitromethane | 80 | 20 min | 300 | 85 |
| 3 | 4-Fluoroaniline | Nitromethane | 80 | 20 min | 300 | 78 |
| 4 | 4-Chloroaniline | Nitromethane | 80 | 20 min | 300 | 72 |
| 5 | 3-(Trifluoromethyl)aniline | Nitromethane | 80 | 20 min | 300 | 66 |
Note: The yields reported are for a similar substrate, tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate, and are indicative of the expected reactivity.
Protocol 1: Microwave-Assisted Ring-Opening with Aromatic Amines[1]
This protocol describes a rapid and efficient method for the ring-opening of a Boc-protected amino epoxide with aromatic amines using microwave irradiation.
Materials:
-
This compound
-
Aromatic amine (e.g., p-toluidine)
-
Nitromethane
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol) and the aromatic amine (1.0 mmol).
-
Add nitromethane (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 20 minutes with a power of 300 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired β-amino alcohol.
Ring-Opening with Thiol Nucleophiles
The thiolysis of epoxides is an effective method for the synthesis of β-hydroxy sulfides. These reactions can often be carried out under mild, catalyst-free conditions, particularly when using water as a solvent.
Table 2: Catalyst-Free Ring-Opening of Epoxides with Thiols in Water [2]
| Entry | Epoxide | Nucleophile (Thiol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene Oxide | Thiophenol | 70 | 5 | 87 |
| 2 | 1,2-Epoxyhexane | Thiophenol | 70 | 6 | 82 |
| 3 | Cyclohexene Oxide | Thiophenol | 70 | 5 | 85 |
Note: The data presented is for representative epoxides and demonstrates the general feasibility and conditions for this type of reaction. Similar reactivity is expected for this compound.
Protocol 2: Catalyst-Free Ring-Opening with Thiols in Water[2]
This protocol provides an environmentally friendly method for the synthesis of β-hydroxy sulfides.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Water
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1 mmol) and the thiol (1.2 mmol) in water (3 mL).
-
Stir the mixture vigorously at 70°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-hydroxy sulfide.
Ring-Opening with Azide Nucleophiles
The azidolysis of epoxides provides a direct route to β-azido alcohols, which are versatile intermediates that can be readily reduced to the corresponding amino alcohols or used in click chemistry reactions.
Protocol 3: Ring-Opening with Sodium Azide
This protocol outlines the ring-opening of the epoxide with sodium azide, typically in a protic solvent mixture to facilitate the solubility of the reagents.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 70-80°C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding β-azido alcohol.
Signaling Pathways and Logical Relationships
The regioselectivity of the epoxide ring-opening is a key consideration. Under basic or neutral conditions (SN2 pathway), the nucleophile attacks the less substituted carbon. Under acidic conditions (SN1-like pathway), the nucleophile may attack the more substituted carbon due to the development of a partial positive charge.
Conclusion
The ring-opening of this compound is a valuable transformation for the synthesis of diverse and complex molecules. The choice of nucleophile, catalyst, and reaction conditions allows for a high degree of control over the final product. The protocols provided herein serve as a guide for researchers to develop and optimize these reactions for their specific synthetic targets in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols for Chromatographic Purification of tert-Butyl N-(2-oxiranylmethyl)carbamate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of reaction products of tert-Butyl N-(2-oxiranylmethyl)carbamate. This versatile building block is frequently utilized in the synthesis of chiral amines and other key intermediates in pharmaceutical development. Effective purification is critical to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients.
The following sections detail common chromatographic techniques, including flash column chromatography and High-Performance Liquid Chromatography (HPLC), for the purification of this compound derivatives. General protocols are provided as a starting point for method development, alongside guidance for optimization.
Data Presentation
Successful purification of this compound reaction products relies on the selection of appropriate chromatographic conditions. The choice of stationary and mobile phases is crucial for achieving optimal separation. Below are tables summarizing typical starting conditions for Thin-Layer Chromatography (TLC) analysis and flash column chromatography.
Table 1: Typical Mobile Phase Systems for TLC Analysis and Flash Column Chromatography
| Stationary Phase | Mobile Phase System | Typical Starting Ratio (v/v) | Notes |
| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate | 9:1 to 1:1 | A versatile system for compounds of low to moderate polarity. The polarity is increased by adding more ethyl acetate. |
| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol | 99:1 to 90:10 | Suitable for more polar compounds. The polarity is increased by adding more methanol. Adding a small amount of triethylamine (0.1-1%) can improve the peak shape for basic compounds.[1] |
Table 2: General Parameters for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Loading | 1-10% of crude product to silica gel by weight |
| Elution Mode | Isocratic or gradient |
| Flow Rate | Dependent on column size |
| Fraction Size | Dependent on column size and separation |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
Flash column chromatography is a widely used and effective method for the purification of gram-scale quantities of organic compounds, including derivatives of this compound.[2]
Materials:
-
Crude reaction mixture of this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass chromatography column
-
Sand
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)
-
TLC visualization agent (e.g., potassium permanganate stain)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of a chosen mobile phase system (e.g., hexane/ethyl acetate) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Alternatively, for "dry loading," pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
-
Monitoring the Separation:
-
Monitor the elution of compounds by spotting small aliquots from the collected fractions onto TLC plates.
-
Develop and visualize the TLC plates to identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: General Procedure for Analytical and Preparative HPLC
For higher purity requirements or for the separation of enantiomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. Chiral stationary phases (CSPs) are necessary for the separation of enantiomeric reaction products.
Materials:
-
Crude or partially purified reaction mixture
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, acetonitrile, water)
-
Appropriate analytical or preparative HPLC column (e.g., reversed-phase C18 or a chiral stationary phase)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Collection vials (for preparative HPLC)
Procedure:
-
Method Development (Analytical HPLC):
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto an analytical HPLC column.
-
Develop a suitable elution method by varying the mobile phase composition (isocratic or gradient) and flow rate to achieve baseline separation of the desired product from impurities or its enantiomer.
-
-
Scale-Up to Preparative HPLC:
-
Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative column.
-
Dissolve the bulk of the sample in the mobile phase.
-
Inject the sample onto the preparative column.
-
Run the preparative HPLC using the optimized method.
-
-
Fraction Collection and Product Isolation:
-
Collect the fractions corresponding to the peak of the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure or by lyophilization to obtain the purified product.
-
Visualizations
Caption: General workflow for reaction and purification.
Caption: Step-by-step flash chromatography protocol.
References
Analytical methods for monitoring the progress of reactions involving tert-Butyl N-(2-oxiranylmethyl)carbamate
Application Notes & Protocols: Monitoring Reactions of tert-Butyl N-(2-oxiranylmethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a valuable bifunctional molecule widely used in medicinal chemistry and organic synthesis. It incorporates a reactive epoxide ring and a Boc-protected amine, making it a key building block for synthesizing various pharmaceutical intermediates, such as chiral amino alcohols. The most common reaction involves the nucleophilic ring-opening of the strained epoxide.[1] Accurate monitoring of this reaction is critical to determine reaction completion, optimize yields, and minimize the formation of impurities.
These application notes provide detailed protocols for the most common analytical techniques used to monitor the progress of reactions involving this compound: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Reaction: Nucleophilic Epoxide Ring-Opening
The epoxide ring is highly susceptible to nucleophilic attack, which can be catalyzed by either acid or base.[2][3] The reaction involves the cleavage of a carbon-oxygen bond of the epoxide, leading to the formation of a β-substituted amino alcohol. Monitoring focuses on the consumption of the starting epoxide and the formation of the ring-opened product.
Caption: General scheme for the nucleophilic ring-opening of this compound.
Thin Layer Chromatography (TLC)
Principle: TLC is a rapid and cost-effective qualitative technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4] It is ideal for quickly checking reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.[5][6]
Application Note: TLC is the first method of choice for real-time reaction monitoring due to its speed and simplicity. The starting epoxide is moderately polar, while the resulting ring-opened product (an alcohol) is typically more polar. This difference in polarity allows for good separation on a silica gel plate. Since neither the reactant nor the likely product is UV-active, a chemical stain is required for visualization.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[5]
-
Sample Preparation:
-
SM Spot: Dissolve a trace amount of the starting this compound in a volatile solvent like ethyl acetate.
-
Rxn Spot: At various time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot (1-2 drops) from the reaction mixture using a capillary tube and dilute it in a small vial with ethyl acetate.
-
-
Spotting: Using a capillary tube, apply a small spot of each prepared sample onto the designated lane on the origin line. The co-spot lane should be spotted with both the starting material and the reaction mixture.[5]
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Submerge the plate in a potassium permanganate (KMnO₄) or ceric sulfate staining solution and then gently heat it with a heat gun until spots appear.[7] The epoxide and the product alcohol will both be oxidized, appearing as yellow/brown spots on a purple/pink background.
-
-
Interpretation:
-
At t=0, you should only see a spot in the Rxn lane that corresponds to the Rf (retention factor) of the SM lane.
-
As the reaction progresses, the SM spot in the Rxn lane will diminish in intensity, and a new, more polar spot (lower Rf) corresponding to the product will appear and intensify.
-
The reaction is considered complete when the SM spot is no longer visible in the Rxn lane.[6]
-
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | 30-50% Ethyl Acetate in Hexanes (adjust ratio for optimal separation) |
| Visualization | Potassium Permanganate (KMnO₄) stain |
| Expected Rf (SM) | ~0.5 - 0.7 (less polar) |
| Expected Rf (Product) | ~0.2 - 0.4 (more polar due to new -OH group) |
| Note: Rf values are highly dependent on the specific eluent system and conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural and quantitative information by probing the magnetic properties of atomic nuclei.[8] For reaction monitoring, ¹H NMR is particularly powerful as the intensity of a signal is directly proportional to the number of protons it represents. By integrating characteristic signals of the reactant and product, their relative concentrations can be determined over time.[9]
Application Note: NMR allows for precise, non-invasive monitoring. The key signals to watch are the disappearance of the epoxide protons in the starting material and the appearance of new signals corresponding to the protons in the ring-opened product. The stable singlet of the tert-butyl group can serve as an excellent internal reference for quantitative analysis (qNMR).
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
At each desired time point, withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by diluting in cold deuterated solvent or neutralizing the catalyst).
-
Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., at 400 MHz).
-
Ensure a sufficient relaxation delay (d1, e.g., 5 seconds) to allow for full relaxation of all protons for accurate integration.
-
Acquire enough scans to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals for the starting material and the product.
-
Starting Material Signals:
-
tert-Butyl (9H, singlet): ~1.45 ppm
-
Epoxide CH (1H, multiplet): ~3.15 ppm
-
Epoxide CH₂ (2H, multiplet): ~2.60 and ~2.80 ppm
-
-
Product Signals: The exact shifts will depend on the nucleophile used, but expect new signals for the CH-OH and CH₂-Nu protons, and the disappearance of the epoxide proton signals.
-
-
Quantification: Calculate the percentage conversion using the integral values. For example, if monitoring the disappearance of the epoxide CH proton at 3.15 ppm:
-
Conversion (%) = [ 1 - (IntegralEpoxide CH at time t / IntegralEpoxide CH at time 0) ] x 100
-
| Nucleus | Starting Material: this compound | Expected Product Signal Changes |
| ¹H | δ ~1.45 (s, 9H, -C(CH₃)₃)δ ~2.60 & 2.80 (m, 2H, epoxide CH₂)δ ~3.15 (m, 1H, epoxide CH) | Disappearance of epoxide signals (δ 2.6-3.2). Appearance of new signals for the newly formed CH-OH and CH₂-Nu groups. |
| ¹³C | δ ~28.2 (-C(CH₃)₃)δ ~44.1 (epoxide CH₂)δ ~50.8 (epoxide CH)δ ~79.5 (-C(CH₃)₃)δ ~155.9 (C=O) | Disappearance of epoxide carbon signals. Appearance of new signals for carbons bonded to the -OH and nucleophile groups. |
| Note: Chemical shifts are approximate and can vary based on solvent and reaction conditions.[8] |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[10] The time it takes for a compound to elute is its retention time (tR), which is characteristic for that compound under specific conditions. Peak area is proportional to the concentration, allowing for accurate quantification.
Application Note: HPLC is a highly sensitive and quantitative method suitable for monitoring reaction progress and purity. Since this compound lacks a strong UV chromophore, detection can be challenging.[8] Options include:
-
Alternative Detectors: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
-
Derivatization: Post-column derivatization to create a fluorescent product is a common strategy for carbamates.[11][12][13]
Experimental Protocol: RP-HPLC Monitoring
-
Sample Preparation:
-
At each time point, take an aliquot of the reaction mixture.
-
Quench the reaction and dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (General Method):
-
Instrument: HPLC system with a suitable detector (e.g., CAD or ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for the starting material and the product based on their retention times (the more polar product will typically have a shorter retention time in reverse-phase HPLC).
-
Integrate the peak areas for the starting material and product at each time point.
-
Calculate reaction conversion based on the relative peak areas.
-
| Parameter | Value / Description |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Water / Acetonitrile Gradient |
| Detector | ELSD, CAD, or MS (due to poor UV absorbance) |
| Expected tR | Product (more polar) will likely elute before the Starting Material (less polar). |
Workflow and Logic Diagrams
Caption: General analytical workflow for monitoring reaction progress.
Caption: Logical relationship of analytical signals from start to completion.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. 1H NMR spectroscopic studies on the reactions of haloalkylamines with bicarbonate ions: formation of N-carbamates and 2-oxazolidones in cell culture media and blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. s4science.at [s4science.at]
- 12. agilent.com [agilent.com]
- 13. pickeringlabs.com [pickeringlabs.com]
Troubleshooting & Optimization
Strategies to improve the yield and purity of tert-Butyl N-(2-oxiranylmethyl)carbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to improve the yield and purity of tert-Butyl N-(2-oxiranylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting materials are glycidol, (S)-glycidol, (R)-glycidol, or glycidylamine, which is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to introduce the Boc protecting group. Another route involves the reaction of epichlorohydrin with tert-butyl carbamate.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A common byproduct is the di-Boc protected species, where a second Boc group has reacted with the nitrogen atom of the carbamate. This is more likely to occur if an excess of Boc anhydride is used or if the reaction is carried out at elevated temperatures with a strong catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][2]
Q3: My reaction is sluggish or incomplete. What are the potential causes and solutions?
Several factors can lead to an incomplete reaction:
-
Low Nucleophilicity of the Amine: If starting from a less reactive amine precursor, the reaction with Boc anhydride may be slow.
-
Poor Solubility: The amine starting material, especially if it is a salt, may have poor solubility in the reaction solvent.
-
Inappropriate Base: While not always necessary, a base is often used to neutralize the acid formed during the reaction and drive it to completion. The choice and amount of base are critical.
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc anhydride can hydrolyze, reducing the amount available for the reaction.
To improve the reaction rate and completion, consider the following:
-
Solvent Choice: Using a mixture of solvents, such as water and acetone, can improve the solubility of the amine starting material.[3]
-
Catalyst: A catalytic amount of DMAP can significantly accelerate the reaction, but use it judiciously to avoid side reactions.
-
pH Control: Maintaining a basic pH can be crucial, especially when using aqueous conditions.
Q4: I am concerned about the stability of the epoxide ring during the reaction and workup. What precautions should I take?
The epoxide ring is susceptible to opening under both acidic and strongly basic conditions. To maintain the integrity of the epoxide ring:
-
Avoid Strong Acids: During workup, use mild acidic washes (e.g., a dilute solution of citric acid) if necessary, and minimize contact time.
-
Control Basicity: While a base is often used, avoid excessively strong bases or prolonged reaction times at high temperatures.
-
Temperature Control: Perform the reaction at room temperature or below to minimize side reactions, including epoxide ring opening.
Q5: What are the most effective methods for purifying this compound?
The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is effective for removing both more polar and less polar impurities. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective and scalable purification method. Solvents such as hexane or a mixture of ethyl acetate and hexane can be suitable.
Troubleshooting Guides
Low Yield
Low yield is a common issue in the synthesis of this compound. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Low Purity
Impurities in the final product can arise from side reactions, unreacted starting materials, or decomposition during workup and purification.
Common Impurities and Their Removal
| Impurity | Source | Recommended Purification Method |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent used in the reaction. | Column chromatography (elutes with non-polar solvents) or quenching the reaction with an amine resin.[4] |
| Glycidylamine/Glycidol | Incomplete reaction. | Column chromatography (more polar than the product) or aqueous wash during workup. |
| Di-Boc protected product | Over-reaction, especially with a catalyst or excess Boc anhydride. | Column chromatography (less polar than the mono-Boc product). |
| Ring-opened byproducts | Exposure to acidic or strongly basic conditions. | Column chromatography. Careful control of pH during reaction and workup is the best prevention. |
| tert-Butanol | Byproduct of the Boc protection reaction. | Evaporation under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycidylamine
This protocol outlines a general procedure for the Boc protection of glycidylamine.
Reaction Workflow
Caption: General workflow for synthesis and purification.
Detailed Procedure:
-
Dissolution: Dissolve glycidylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a base, such as triethylamine (1.1-1.5 equivalents).
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Recrystallization
For solid products, recrystallization is an effective purification method.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of tert-butyl carbamate derivatives.
Table 1: Comparison of Reaction Conditions for Boc Protection
| Amine Substrate | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-amine | 50% KOH | Ethyl Acetate | (n-Bu)₄N⁺Br⁻ | 15-20 | 2-3 | 95 | >98 | [5] |
| 2-bromoethylamine hydrobromide | NaOH | Methanol/Water | None | -5 to 0 | 5 | 91 | 100 (NMR) | |
| Pyrrolidine | Triethylamine | DCM | None | 0 - RT | 1 | 100 | - |
Note: Yields and purities are highly dependent on the specific substrate and reaction scale. The data presented here are for illustrative purposes.
Signaling Pathways and Logical Relationships
The mechanism of Boc protection involves the nucleophilic attack of the amine on the Boc anhydride.
Mechanism of Boc Protection
Caption: Mechanism of Boc protection of an amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Identification and characterization of side products in tert-Butyl N-(2-oxiranylmethyl)carbamate reactions
Welcome to the technical support center for tert-Butyl N-(2-oxiranylmethyl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and identifying potential side products during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products arise from the high reactivity of the epoxide ring and the nature of the carbamate protecting group. Common side products include:
-
Hydrolysis Product: Reaction with residual water can lead to the formation of tert-butyl N-(2,3-dihydroxypropyl)carbamate.[1]
-
Dimerization/Oligomerization: Under certain conditions, particularly with strong bases or high temperatures, the epoxide can react with another molecule of the starting material or the ring-opened product, leading to dimers or oligomers.
-
Rearrangement Products: Acidic conditions can sometimes promote rearrangement of the epoxide.
-
Byproducts from Boc-Deprotection: In reactions where the Boc group is labile, subsequent reaction of the deprotected amine can occur. Cleavage of the Boc group can generate a reactive tert-butyl cation, which may alkylate nucleophilic sites on other molecules in the reaction mixture.
Q2: My reaction is showing a poor yield. What are the likely causes and how can I improve it?
A2: Low yields in reactions involving this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time or increasing the temperature (with caution) may be necessary.
-
Side Reactions: The formation of the side products mentioned in Q1 can significantly reduce the yield of the desired product. Optimizing reaction conditions to minimize these can improve yield.
-
Stoichiometry of Reactants: The molar ratio of the nucleophile to the epoxide is crucial. An excess of the nucleophile can often drive the reaction to completion and minimize oligomerization.
-
Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct amount.
Q3: I am observing a mixture of regioisomers. How can I control the regioselectivity of the epoxide ring-opening?
A3: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions:
-
Basic or Neutral Conditions (SN2 mechanism): With strong, basic nucleophiles, the reaction typically proceeds via an SN2 mechanism. In this case, the nucleophile will attack the less sterically hindered carbon of the epoxide ring. To favor this pathway, use a strong, non-hindered nucleophile and basic or neutral reaction conditions.
-
Acidic Conditions (SN1-like mechanism): Under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds through a more SN1-like transition state. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge. To favor this pathway, use a protic or Lewis acid catalyst.
Troubleshooting Guides
Issue 1: Identification of an Unknown Impurity in the Reaction Mixture
If an unexpected peak appears in your analytical data (e.g., HPLC, LC-MS, GC-MS), it is crucial to identify the impurity to understand the side reaction and optimize the conditions.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Obtain the mass of the impurity. This can provide a molecular formula and initial clues about its structure.
-
NMR Spectroscopy: If the impurity can be isolated, obtain 1H and 13C NMR spectra to elucidate its structure.
-
Consider Common Side Products: Compare the observed data with the expected data for the common side products listed in the table below.
| Side Product | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | 191.22 | MS: [M+H]+ at m/z 192.1. 1H NMR: Appearance of two new signals corresponding to the CH-OH and CH2-OH protons. Disappearance of epoxide protons. |
| Dimer of this compound | 346.42 | MS: [M+H]+ at m/z 347.2. NMR: More complex spectrum with overlapping signals. |
Issue 2: Formation of Polymeric Material
The formation of a significant amount of high molecular weight, often insoluble, material is a common issue in epoxide reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Polymerization is often favored at higher temperatures.
-
Control the Stoichiometry: Use a controlled addition of the limiting reagent to the excess of the other reagent to minimize the reaction of the epoxide with itself or the product.
-
Use a Protic Solvent: In some cases, a protic solvent can help to protonate the alkoxide intermediate and prevent it from acting as a nucleophile for further polymerization.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by LC-MS
This protocol is essential for tracking the progress of your reaction and identifying the formation of byproducts in real-time.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10-100 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
LC-MS Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
Protocol 2: Characterization of tert-butyl N-(2,3-dihydroxypropyl)carbamate (Hydrolysis Product)
Synthesis for Characterization:
-
Dissolve this compound in a mixture of water and a co-solvent like THF or acetone.
-
Add a catalytic amount of a mild acid (e.g., acetic acid).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diol.
-
Purify by column chromatography on silica gel if necessary.
Expected Analytical Data:
-
1H NMR (CDCl3): δ 1.45 (s, 9H, C(CH3)3), 3.10-3.30 (m, 2H, CH2N), 3.50-3.60 (m, 2H, CH2OH), 3.75-3.85 (m, 1H, CHOH), 5.0-5.2 (br s, 1H, NH).
-
13C NMR (CDCl3): δ 28.4, 45.0, 64.0, 71.0, 79.5, 156.5.
-
MS (ESI+): m/z 192.1 [M+H]+, 214.1 [M+Na]+.
Visualizations
References
Troubleshooting common issues in the synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate derivatives
Welcome to the technical support center for the synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary synthetic routes are:
-
Route A: Reaction of glycidol with di-tert-butyl dicarbonate (Boc)₂O.
-
Route B: Epoxidation of N-Boc-allylamine.
Q2: My reaction yield is consistently low. What are the initial checks I should perform?
A2: Low yields can often be attributed to several factors. Begin by verifying the quality and purity of your starting materials, especially the epoxide and the Boc-anhydride, which can degrade over time. Ensure that strictly anhydrous reaction conditions are maintained, as moisture can lead to unwanted side reactions. Finally, re-evaluate the stoichiometry of your reagents and the reaction temperature, as these parameters are critical for optimal conversion.
Q3: I am observing a significant amount of a polar byproduct in my TLC analysis. What could it be?
A3: A common polar byproduct is the corresponding diol, formed by the ring-opening of the epoxide. This can occur if there is residual water in the reaction mixture or during aqueous work-up.
Q4: How can I minimize the formation of the diol byproduct?
A4: To minimize diol formation, ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. During the work-up, minimize contact time with aqueous acidic or basic solutions.
Q5: What is the best method to purify the final product?
A5: Flash column chromatography on silica gel is the most effective method for purifying this compound and its derivatives. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor quality of reagents | Use freshly opened or properly stored di-tert-butyl dicarbonate and glycidol/allylamine. Verify the purity of starting materials via NMR or other analytical techniques. |
| Presence of moisture | Thoroughly dry all glassware and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect reaction temperature | Optimize the reaction temperature. For the reaction of glycidol with (Boc)₂O, the reaction is often performed at room temperature, while epoxidation of allylamine may require specific temperature control to avoid side reactions. |
| Inefficient stirring | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. |
| Inappropriate base or catalyst | The choice of base or catalyst is crucial. For Boc protection, a non-nucleophilic base like triethylamine or DMAP is often used. Ensure the catalyst, if any, is active. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Diol | Epoxide ring-opening due to the presence of water or acid/base catalysis. | Use anhydrous conditions. Neutralize the reaction mixture carefully during work-up and minimize contact time with aqueous layers. |
| Di-Boc protected amine | Use of excess di-tert-butyl dicarbonate. | Use a 1:1 stoichiometric ratio of the amine to (Boc)₂O. |
| Polymerization of epoxide | Can be initiated by strong acids or bases. | Use mild reaction conditions and control the temperature carefully. |
Problem 3: Difficulties in Product Purification
| Issue | Potential Cause | Suggested Solution |
| Co-elution of product and impurities | Inappropriate solvent system for column chromatography. | Optimize the eluent system for better separation. Use a shallow gradient of the more polar solvent. |
| Product is an oil and difficult to handle | Inherent property of some derivatives. | After purification, remove the solvent under high vacuum. The product can sometimes be solidified by trituration with a non-polar solvent like hexane or pentane and cooling. |
| Streaking on TLC plate | Acidic or basic nature of the compound or silica gel. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
Experimental Protocols
Synthesis of this compound from Glycidol
-
Reaction Setup: To a solution of glycidol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Condition | Typical Yield |
| Temperature | Room Temperature | 75-85% |
| Solvent | Dichloromethane | - |
| Base/Catalyst | DMAP | - |
| Reaction Time | 12-24 hours | - |
Visualizations
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Signaling Pathways
Derivatives of this compound are valuable intermediates in the synthesis of various biologically active molecules. One notable application is in the development of inhibitors for enzymes involved in disease-related signaling pathways. For instance, they can serve as building blocks for creating epoxide-containing compounds that target specific hydrolases or transferases.
Example: Targeting Enzyme Activity
Caption: Inhibition of an enzymatic pathway by a carbamate-derived epoxide.
Addressing stability and degradation pathways of tert-Butyl N-(2-oxiranylmethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of tert-Butyl N-(2-oxiranylmethyl)carbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in Nucleophilic Addition Reactions | Degradation of Starting Material: The epoxide ring is susceptible to hydrolysis, especially under acidic conditions. | Ensure anhydrous reaction conditions and use of a non-acidic solvent. If an acidic catalyst is required, consider using a milder Lewis acid and running the reaction at a lower temperature. |
| Boc-Group Cleavage: Strong acidic conditions can lead to the removal of the Boc protecting group, resulting in undesired side reactions. | Maintain a neutral or basic pH throughout the reaction. If subsequent Boc deprotection is desired, it should be performed as a separate step.[1][2] | |
| Formation of a Diol Side Product (tert-Butyl N-(2,3-dihydroxypropyl)carbamate) | Presence of Water: The epoxide ring can be opened by water to form the corresponding diol. | Use anhydrous solvents and reagents. Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place to prevent moisture absorption.[3] |
| Unexpected Formation of a Polymer | High Reaction Temperature: Elevated temperatures can promote the polymerization of the epoxide. | Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Presence of Strong Initiators: Strong acids or bases can catalyze the polymerization of epoxides. | Use mild reaction conditions and carefully control the stoichiometry of reagents. | |
| Incomplete Reaction | Insufficient Nucleophile: The amount of nucleophile may not be adequate to drive the reaction to completion. | Use a slight excess of the nucleophile. |
| Steric Hindrance: The nucleophile may be too bulky to efficiently attack the epoxide. | Consider using a less sterically hindered nucleophile or a different catalytic system to enhance reactivity. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is at 2-8°C under an inert atmosphere to minimize degradation from moisture and atmospheric components.
2. How stable is the Boc protecting group on this molecule?
The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which will lead to its cleavage.[1][2]
3. What are the primary degradation pathways for this compound?
The two primary degradation pathways are:
-
Acid-catalyzed hydrolysis of the epoxide: In the presence of acid and water, the epoxide ring will open to form the corresponding diol, tert-butyl N-(2,3-dihydroxypropyl)carbamate.
-
Acid-mediated cleavage of the Boc group: Strong acidic conditions will lead to the removal of the Boc group, yielding glycidylamine.
4. Can I use protic solvents for reactions with this compound?
Protic solvents such as water, methanol, or ethanol can act as nucleophiles and open the epoxide ring, leading to undesired diol byproducts. It is highly recommended to use anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile for reactions involving nucleophilic addition to the epoxide.
5. What analytical methods are suitable for monitoring the stability of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products.[4][5][6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.
Experimental Protocols
Stability Assessment of this compound under Varying pH Conditions
Objective: To evaluate the hydrolytic stability of this compound at different pH values over time.
Materials:
-
This compound
-
Buffers: pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
In separate vials, add an aliquot of the stock solution to each of the pH 4, 7, and 9 buffers to achieve a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial, quench the degradation by neutralizing the pH if necessary, and dilute with the mobile phase.
-
Analyze the samples by RP-HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for pH stability assessment.
Caption: Troubleshooting logic for low product yield.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Enhancing Stereoselectivity with tert-Butyl N-(2-oxiranylmethyl)carbamate
Welcome to the technical support center for reactions involving tert-Butyl N-(2-oxiranylmethyl)carbamate, also known as (S)-N-Boc-2,3-epoxypropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing the stereoselectivity of epoxide ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity with this compound?
A1: The primary challenges are controlling both regioselectivity and enantioselectivity.
-
Regioselectivity: The incoming nucleophile can attack either the less substituted (C3) or the more substituted (C2) carbon of the epoxide ring. Reaction conditions dictate the site of attack.
-
Enantioselectivity: Since the starting material is often a single enantiomer, the goal is to maintain or control the stereochemistry during the ring-opening. This typically proceeds via an S
N2-like mechanism, resulting in an inversion of configuration at the attacked carbon. Low enantiomeric excess (ee) can result from a poorly optimized catalyst system, incorrect reaction conditions, or racemization pathways.[1]
Q2: How do reaction conditions (acidic vs. basic) affect the regioselectivity of the ring-opening reaction?
A2: The pH of the reaction medium is a critical factor in determining which carbon of the epoxide is attacked.
-
Basic or Neutral Conditions: Under these conditions, the reaction follows a classic S
N2 mechanism. The nucleophile will attack the less sterically hindered carbon (C3), as this is the more accessible site. -
Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The reaction develops more S
N1 character, and the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that forms in the transition state.
Q3: What is the role of a chiral catalyst in these reactions?
A3: Chiral catalysts are essential for achieving high enantioselectivity, particularly in kinetic resolutions of racemic epoxides or the desymmetrization of meso-epoxides.[2] For enantiomerically pure starting materials like (S)-tert-Butyl N-(2-oxiranylmethyl)carbamate, a chiral catalyst activates the epoxide by coordinating to its oxygen atom. This coordination polarizes the C-O bonds and creates a chiral environment that sterically directs the nucleophile to attack a specific carbon face, ensuring a highly stereocontrolled outcome.[3] Chiral metal-salen complexes (e.g., Cr(III)-salen) and certain organocatalysts have proven highly effective.[2][4]
Q4: Can the choice of nucleophile influence the stereochemical outcome?
A4: Yes, the nature of the nucleophile is important. Strong, "hard" nucleophiles (e.g., amines, azides, thiols) typically favor the SN2 pathway and attack the less substituted carbon under neutral or basic conditions. Weaker nucleophiles may require acid catalysis to open the ring effectively, which in turn favors attack at the more substituted carbon. The steric bulk of the nucleophile can also influence the approach to the epoxide, affecting selectivity.
Troubleshooting Guide
Problem 1: Low Regioselectivity (Mixture of Isomers)
| Potential Cause | Recommended Solution |
| Ambiguous Reaction Conditions | The reaction pH may be intermediate, allowing both acidic and basic pathways to compete. Ensure the reaction is decisively acidic (e.g., using a Lewis acid like Ga(III) complexes) or basic (e.g., using a non-nucleophilic base).[5] |
| Substrate Control Issues | Neighboring groups on the nucleophile or substrate might direct the reaction to the undesired position. |
| Weak Nucleophile without Catalyst | A weak nucleophile may not have a strong preference for either carbon without activation. Use a suitable Lewis acid to activate the epoxide and direct the attack. |
Problem 2: Low Enantioselectivity or Racemization
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The chiral ligand or metal center may not be optimal for the specific substrate/nucleophile combination. Screen different chiral catalysts, such as Cr(III)-salen or chiral sulfinamide-based organocatalysts.[2][4] |
| Presence of Water | Trace amounts of water can hydrolyze the catalyst or create an achiral reaction environment, significantly reducing enantioselectivity.[6] Use rigorously dried solvents and reagents, and consider adding 3Å or 4Å molecular sieves.[6] |
| Incorrect Temperature | Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures (-20 °C to -40 °C) enhance selectivity.[6] |
| Epoxide Racemization | Certain conditions or impurities (e.g., chloride ions with epichlorohydrin) can cause the starting epoxide to racemize before it reacts.[1] Ensure high purity of all reagents. |
Data Presentation: Catalyst Performance
The selection of a catalyst system is critical for achieving high enantioselectivity. The table below summarizes the performance of various catalyst types in the asymmetric ring-opening (ARO) of epoxides with different nucleophiles.
| Catalyst Type | Nucleophile | Substrate Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |
| Cr(III)-Salen Complexes | Anilines | meso-Stilbene Oxide | High | High (up to 98%) | [2] |
| Ga(III)-Li-BINOL Complex | 4-Methoxyphenol | meso-Epoxides | 67-94% | 66-96% | [5] |
| Chiral Sulfinamide | Anilines | meso-Epoxides | up to 95% | up to 99% | [4] |
| Triptycene-based Co(II) | Anilines | Epoxides | up to >99% | up to 81:19 er | [7] |
Experimental Protocols
General Protocol for Catalytic Asymmetric Ring-Opening with an Amine Nucleophile
This protocol provides a generalized methodology for the ring-opening of this compound with an aromatic amine using a chiral catalyst.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Chiral Catalyst (e.g., Cr(III)-Salen complex, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Activated 4Å molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (0.05 mmol, 5 mol%) and activated 4Å molecular sieves.
-
Add anhydrous solvent (e.g., 5 mL of DCM).
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Add the aromatic amine (1.2 mmol, 1.2 equivalents) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 equivalent) in the anhydrous solvent to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed (typically 24-30 hours).[4]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral β-amino alcohol.[8]
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis.[8]
Visualizations
Logical Workflow: Selecting Reaction Conditions
Caption: Decision tree for optimizing the regio- and stereoselectivity of epoxide ring-opening.
General Experimental Workflow
Caption: Standard experimental workflow for asymmetric epoxide ring-opening reactions.
Reaction Mechanism Pathways
Caption: Contrasting regioselective pathways under basic (SN2) and acidic (SN1-like) conditions.
References
Technical Support Center: Scalable Synthesis and Process Development for tert-Butyl N-(2-oxiranylmethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and process development of tert-Butyl N-(2-oxiranylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most prevalent scalable synthesis strategies commence with either glycidol or a derivative of 3-aminopropan-1,2-diol. A primary route involves the reaction of glycidol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Another common approach is the Boc-protection of 3-amino-1,2-propanediol followed by cyclization to form the oxirane ring. For chiral synthesis, starting with enantiomerically pure (R)- or (S)-glycidol or 3-amino-1,2-propanediol is standard practice.[1]
Q2: What are the critical safety precautions to consider during the synthesis?
A2: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical help immediately.
Q3: What are the typical applications of this compound in drug development?
A3: This compound is a versatile chiral building block in pharmaceutical synthesis. The epoxide ring is susceptible to nucleophilic ring-opening, allowing for the introduction of various functionalities. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions. These characteristics make it a valuable intermediate for the synthesis of chiral alcohols, amino alcohols, and aziridines, which are key structural motifs in many pharmaceutical agents.[1]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion and improve the yield of the desired product. |
| Suboptimal Base | The choice of base can significantly impact the reaction outcome. If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as DBU or a metal alkoxide. | A more effective base can deprotonate the starting material more efficiently, leading to a faster and more complete reaction. |
| Moisture in Reagents or Solvents | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic reagents in a glovebox or under an inert atmosphere. | Minimizing water content prevents hydrolysis of reagents and unwanted side reactions, thereby increasing the yield. |
| Side Reactions | The formation of di-Boc protected byproducts or polymerization of the epoxide can reduce the yield. Optimize the stoichiometry of the reactants, typically using a slight excess of the amine precursor. | Proper stoichiometry can minimize the formation of unwanted byproducts and maximize the yield of the desired mono-Boc protected product. |
Product Purity Issues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Starting Materials | If the reaction is incomplete, unreacted starting materials will contaminate the product. Drive the reaction to completion as described above. For purification, column chromatography is effective for removing polar starting materials. | Complete conversion of starting materials simplifies purification and improves product purity. |
| Formation of Di-Boc Protected Byproduct | Use a controlled amount of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents). The di-Boc byproduct is less polar and can be separated by column chromatography. | Minimizing the excess of Boc₂O reduces the formation of the di-Boc byproduct. |
| Epoxide Ring-Opening | The epoxide ring can be sensitive to acidic or nucleophilic conditions during workup and purification. Use mild workup conditions and avoid strong acids or bases. | Maintaining the integrity of the epoxide ring is crucial for the desired product's purity. |
| Residual Solvents | High-boiling point solvents used in the reaction or purification can be difficult to remove. Use a high-vacuum line or perform a solvent exchange to a lower-boiling point solvent before final concentration. | Complete removal of residual solvents is necessary to obtain a pure, solvent-free product. |
Experimental Protocols
Protocol 1: Synthesis from Glycidol and Di-tert-butyl dicarbonate
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Glycidol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of glycidol (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride | THF | 0 to RT | 16 | 85-95 |
| n-Butyllithium | THF | -78 to RT | 12 | 80-90 |
| Potassium tert-butoxide | THF | 0 to RT | 18 | 75-85 |
| Sodium Bicarbonate | Dichloromethane/Water | RT | 24 | 40-60 |
Table 2: Common Solvents for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) |
| Column Chromatography | Hexanes/Ethyl Acetate | 9:1 to 7:3 |
| Dichloromethane/Methanol | 99:1 to 95:5 | |
| Recrystallization | Diethyl ether/Hexanes | Variable |
| Ethyl acetate/Hexanes | Variable |
Visualizations
References
Methods for minimizing by-product formation in tert-Butyl N-(2-oxiranylmethyl)carbamate chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound?
A1: The most frequently encountered by-products include:
-
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Formed by the hydrolysis of the epoxide ring.
-
tert-Butyl N-(3-chloro-2-hydroxypropyl)carbamate: An unreacted intermediate when using epichlorohydrin as a starting material.
-
Di-tert-butyl dicarbonate (Boc-anhydride) related impurities: Arising from the starting material or its decomposition.
-
Overalkylation products: Such as tert-butyl N,N-bis(2-oxiranylmethyl)carbamate.
Q2: How can I minimize the formation of the diol by-product, tert-Butyl N-(2,3-dihydroxypropyl)carbamate?
A2: The formation of the diol is primarily due to the presence of water. To minimize its formation, ensure that all solvents and reagents are anhydrous. Using freshly distilled solvents and drying agents can significantly reduce the moisture content in the reaction mixture.
Q3: What should I do if I observe the presence of the chloro-alcohol intermediate in my product?
A3: The presence of tert-Butyl N-(3-chloro-2-hydroxypropyl)carbamate indicates incomplete cyclization of the intermediate to the desired epoxide. To drive the reaction to completion, you can try increasing the reaction time or temperature, or using a stronger base for the cyclization step.
Q4: How can I reduce the amount of overalkylation by-products?
A4: Overalkylation can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the amine component relative to the alkylating agent can help reduce the formation of bis-alkylated products. Additionally, controlling the reaction temperature and addition rate of the alkylating agent can also be beneficial.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple By-products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Reduction in the formation of tert-Butyl N-(2,3-dihydroxypropyl)carbamate. |
| Suboptimal Base | Screen different bases (e.g., NaH, K₂CO₃, Et₃N) and their equivalents to find the optimal conditions for your specific reaction. | Improved conversion to the desired product. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Low temperatures may lead to incomplete reaction, while high temperatures can promote side reactions. | Increased yield and purity of the final product. |
| Impure Starting Materials | Ensure the purity of starting materials, especially di-tert-butyl dicarbonate, which can decompose over time. | Minimized introduction of impurities that can lead to by-products. |
Issue 2: Significant Amount of Diol By-product Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Solvents | Distill solvents over a suitable drying agent (e.g., CaH₂) before use. | Significant reduction of the diol by-product. |
| Hygroscopic Reagents | Store hygroscopic reagents in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon). | Prevention of water introduction from reagents. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere. | Minimized contact with atmospheric moisture, thus reducing hydrolysis. |
Data Presentation
Table 1: Effect of Base and Solvent on Carbamate Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOLi | n-Butanol | 80 | 85 |
| 2 | t-BuOLi | n-Butanol | 110 | 95 |
| 3 | Na₂CO₃ | n-Butanol | 110 | Low |
| 4 | Et₃N | n-Butanol | 110 | Low |
| 5 | t-BuOK | n-Butanol | 110 | 42 |
| 6 | t-BuOLi | Toluene | 110 | 95 |
| 7 | t-BuOLi | Dioxane | 110 | Not Detected |
This table summarizes data from a related carbamate synthesis and illustrates the significant impact of reaction conditions on product yield.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycidol
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Glycidol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of glycidol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
References
Refinement of experimental protocols for reproducible results with tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible and successful experimental outcomes when working with tert-Butyl N-(2-oxiranylmethyl)carbamate. This guide addresses common challenges and offers detailed protocols for key reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What is the expected regioselectivity of the epoxide ring-opening reaction?
A3: The epoxide ring of this compound is susceptible to nucleophilic attack at either of the two carbon atoms of the oxirane ring. Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon. In acidic conditions, the reaction can have more SN1 character, with the nucleophile attacking the more substituted carbon after protonation of the epoxide oxygen.
Q4: Can this compound undergo polymerization?
A4: Yes, like other epoxides, this compound has the potential to undergo polymerization, especially in the presence of strong acids or bases which can initiate ring-opening polymerization.[3] To avoid this, it is crucial to control the stoichiometry of reactants and maintain optimal reaction temperatures.
Troubleshooting Guide for Common Reactions
Epoxide Ring-Opening with Amines
Issue: Low yield of the desired amino alcohol product.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or adding a catalyst. For less reactive amines, microwave irradiation may improve yields.[4] |
| Side Reactions | The formation of di-adducts (reaction of the product with another molecule of the epoxide) can occur if an excess of the epoxide is used. Use a slight excess of the amine nucleophile to favor the formation of the mono-adduct. |
| Steric Hindrance | Bulky amines may react slowly. Consider using a less hindered amine or explore alternative catalytic methods to facilitate the reaction. |
Issue: Formation of multiple products observed by TLC or LC-MS.
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | If the reaction is performed under conditions that favor both SN1 and SN2 pathways, a mixture of regioisomers can be formed. To favor attack at the primary carbon, use basic or neutral reaction conditions. |
| Hydrolysis of the Epoxide | The presence of water can lead to the formation of the corresponding diol as a byproduct. Ensure that all solvents and reagents are anhydrous. |
Experimental Protocols
General Protocol for Epoxide Ring-Opening with a Primary Amine (e.g., Benzylamine)
This protocol outlines a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary amine (1.1-1.2 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Expected Product: tert-Butyl N-((3-(benzylamino)-2-hydroxypropyl)methyl)carbamate
Quantitative Data (Representative):
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Methanol | 25 | 12 | ~85-95 |
| Piperidine | Ethanol | 50 | 8 | ~90-98 |
Note: Yields are highly dependent on the specific amine and reaction conditions.
Visualizations
Signaling Pathways and Workflows
References
Validation & Comparative
Comparative analysis of tert-Butyl N-(2-oxiranylmethyl)carbamate with other epoxide-containing reagents
A Comparative Analysis of Tert-Butyl N-(2-oxiranylmethyl)carbamate with Other Epoxide-Containing Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of this compound and other commercially significant epoxide-containing reagents: epichlorohydrin and glycidyl methacrylate. The objective is to furnish researchers, scientists, and drug development professionals with a detailed side-by-side comparison of their reactivity and utility in common synthetic applications. This document outlines standardized experimental protocols for a comparative reaction, presents expected quantitative data in tabular format, and includes workflow diagrams for key applications.
Introduction to Epoxide-Containing Reagents
Epoxides are a crucial class of reagents in organic synthesis due to the strained nature of their three-membered ring, which allows for facile ring-opening reactions with a variety of nucleophiles. This reactivity makes them invaluable building blocks in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1][2] The substituent on the epoxide ring significantly influences its reactivity and the properties of the resulting products.
-
This compound: This reagent incorporates a Boc-protected amine, making it an ideal choice for the synthesis of amino alcohols, which are precursors in many pharmaceutical compounds. The Boc protecting group is stable under various reaction conditions and can be easily removed post-reaction.
-
Epichlorohydrin: As a bifunctional molecule with both an epoxide and a chloro group, epichlorohydrin is a versatile precursor for a wide range of materials, including epoxy resins, and as a cross-linking agent.[3] Its high reactivity can sometimes be a drawback, leading to side reactions.
-
Glycidyl Methacrylate: This molecule contains both an epoxide and a polymerizable methacrylate group. This dual functionality makes it a key monomer in the production of functional polymers for coatings, adhesives, and biomedical applications.[2]
Comparative Analysis of Ring-Opening Reaction with Benzylamine
To provide a direct comparison of the reactivity of these three epoxides, a standardized ring-opening reaction with benzylamine as the nucleophile is proposed. Benzylamine is a common primary amine nucleophile that will attack the terminal carbon of the epoxide ring.
General Reaction Scheme
Caption: General reaction scheme for the ring-opening of the three epoxides with benzylamine.
Data Presentation
The following tables summarize the physical properties of the reagents and the expected outcomes of the comparative reaction.
Table 1: Physical Properties of Epoxide Reagents
| Property | This compound | Epichlorohydrin | Glycidyl Methacrylate |
| Molecular Weight ( g/mol ) | 173.21 | 92.52 | 142.15 |
| Boiling Point (°C) | 262.9 (predicted) | 116 | 189 |
| Density (g/mL at 25°C) | 1.041 | 1.181 | 1.073 |
| CAS Number | 115198-80-6 | 106-89-8 | 106-91-2 |
Table 2: Expected Reaction Outcomes with Benzylamine
| Parameter | This compound | Epichlorohydrin | Glycidyl Methacrylate |
| Relative Reactivity | Moderate | High | Low |
| Expected Yield (%) | 85-95 | 90-98 | 70-85 |
| Potential Side Reactions | None significant | Polymerization, reaction at chloro group | Polymerization of methacrylate |
| Product Purity | High | Moderate to High | Moderate |
Note: The expected values are based on general principles of chemical reactivity and may vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed, standardized methodology for the comparative ring-opening reaction of the three epoxides with benzylamine.
Materials
-
This compound (≥97%)
-
Epichlorohydrin (≥99%)
-
Glycidyl methacrylate (≥97%)
-
Benzylamine (≥99%)
-
Methanol (ACS grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade acetonitrile and water
Standard Reaction Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective epoxide (10 mmol) and methanol (20 mL).
-
Add benzylamine (1.07 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 4 hours.
-
Monitor the reaction progress by taking aliquots at 1, 2, 3, and 4 hours for HPLC analysis.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Method for Reaction Monitoring (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of epoxide reactivity.
Signaling Pathway: Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram illustrates a general workflow for solid-phase peptide synthesis, a process where epoxide-containing reagents could potentially be used for side-chain modification.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship: Polymer Synthesis with Glycidyl Methacrylate
This diagram shows a typical workflow for the synthesis of a functional polymer using glycidyl methacrylate.
References
- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Alternative synthetic routes to chiral amines avoiding tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing Chiral Amines Beyond Traditional Epoxide Chemistry
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with a significant percentage of small-molecule drugs incorporating a chiral amine scaffold.[1][2] The synthesis of enantiomerically pure amines is therefore a critical endeavor in modern organic chemistry. While routes involving reagents like tert-butyl N-(2-oxiranylmethyl)carbamate have been utilized, the field has evolved towards more efficient, selective, and sustainable methodologies. This guide provides a comparative overview of the leading alternative strategies, focusing on biocatalysis and transition-metal-catalyzed asymmetric hydrogenation, supported by experimental data and detailed protocols.
Biocatalytic Synthesis of Chiral Amines: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally benign strategy for producing enantiopure chiral amines, often achieving near-perfect enantiomeric excess (ee) and high yields under mild conditions.[1][3] Key enzyme classes employed in this area include transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs).
Transaminases (TAs)
Transaminases catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine or alanine) to a prochiral ketone, generating a chiral amine.[4][5] This approach is particularly attractive due to the potential for high stereoselectivity and the use of inexpensive amine donors.[6][7]
Key Advantages:
-
Excellent enantioselectivity (>99% ee is common).
-
Mild reaction conditions (aqueous media, room temperature).
-
High atom economy.
-
No need for costly and toxic heavy metals.
Notable Application: The synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, was revolutionized by the development of an engineered transaminase, replacing a rhodium-catalyzed asymmetric hydrogenation process. This biocatalytic route demonstrated the industrial viability and sustainability of this technology.[4][8]
Imine Reductases (IREDs)
Imine reductases, also known as reductive aminases (RedAms), catalyze the asymmetric reduction of pre-formed imines or the direct reductive amination of a ketone with an amine.[9][10][11] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.
Key Advantages:
-
High enantioselectivity for a broad range of substrates, including cyclic imines.[10]
-
Can be used for the synthesis of secondary and tertiary amines.[5][10]
-
Avoids the equilibrium limitations sometimes encountered with transaminases.
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases mediate the reductive amination of ketones using ammonia as the amine donor, providing a direct route to primary chiral amines.[5][12] This method is highly atom-efficient and avoids the formation of co-products from the amine donor.
Key Advantages:
-
Direct conversion of ketones to primary amines with ammonia.
-
High enantioselectivity.
-
Cofactor regeneration systems can be employed for efficiency.
Transition Metal-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral imines and enamines is a highly efficient and well-established method for the synthesis of chiral amines.[2][13] This approach relies on chiral transition metal complexes, typically of iridium, rhodium, or ruthenium, to deliver hydrogen with high stereocontrol.[14]
Key Advantages:
-
Excellent enantioselectivities and high yields.[15]
-
Broad substrate scope.
-
High catalyst turnover numbers, allowing for low catalyst loadings.
-
Well-understood reaction mechanisms.
Common Catalytic Systems:
-
Iridium Catalysts: Often used with chiral phosphine ligands like f-BINAPHANE for the hydrogenation of N-aryl imines.[13][14]
-
Rhodium Catalysts: Highly effective for the asymmetric hydrogenation of enamides.
-
Ruthenium Catalysts: Employed for the hydrogenation of a variety of imines, including cyclic sulfamidate imines.[14]
Quantitative Comparison of Alternative Routes
| Method | Catalyst/Enzyme | Substrate Example | Product Example | Yield (%) | ee (%) | Reference |
| Biocatalysis (IRED) | (R)-IRED from Streptomyces sp. | 2-Propyl-3,4,5,6-tetrahydropyridine | (R)-Coniine | 90 | >98 | [10] |
| Biocatalysis (Transaminase) | Engineered ATA-117-Rd11 | Prositagliptin ketone | Sitagliptin | >95 | >99.95 | [8] |
| Asymmetric Hydrogenation (Iridium) | Ir/(S,S)-f-Binaphane | N-(1-(Furan-2-yl)ethylidene)methanamine | N-((R)-1-(Furan-2-yl)ethyl)methanamine | >99 | 90 | [13] |
| Asymmetric Hydrogenation (Nickel) | Ni-catalyst | Cyclic N-sulfonyl ketimino ester | Chiral α-amino acid derivative | 97-99 | 90 to >99 | [15] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of a Cyclic Imine using an Imine Reductase (IRED)
This protocol is adapted from the synthesis of (R)-coniine as described in the literature.[10]
Materials:
-
Recombinant E. coli whole cells expressing the (R)-IRED from Streptomyces sp. GF3587
-
2-Propyl-3,4,5,6-tetrahydropyridine (1.0 g)
-
D-Glucose
-
NADP+
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
Procedure:
-
A suspension of the recombinant E. coli cells (wet cell paste) is prepared in the potassium phosphate buffer.
-
To this suspension, D-glucose (for cofactor regeneration), NADP+, and the imine substrate, 2-propyl-3,4,5,6-tetrahydropyridine, are added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.
-
The reaction progress is monitored by GC or HPLC.
-
Upon completion, the mixture is basified with NaOH and the product is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (R)-coniine.
-
The enantiomeric excess is determined by chiral GC analysis.
Protocol 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of an Imine
This protocol is a general representation based on typical procedures for iridium-catalyzed imine hydrogenation.[13]
Materials:
-
N-Aryl imine substrate (e.g., N-(1-phenylethylidene)aniline)
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., (R)-SEGPHOS)
-
Anhydrous solvent (e.g., toluene or methanol)
-
Hydrogen gas (high pressure)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, the iridium precursor and the chiral ligand are dissolved in the anhydrous solvent in a pressure-resistant vessel.
-
The solution is stirred for a short period to allow for the formation of the active catalyst complex.
-
The imine substrate is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The vessel is purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar).
-
The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).
-
After the reaction is complete, the vessel is carefully depressurized.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography.
-
The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
Visualizing the Synthetic Pathways
References
- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hims-biocat.eu [hims-biocat.eu]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Chiral Amine Synthesis | Semantic Scholar [semanticscholar.org]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 15. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation of analytical techniques for the quantification of tert-Butyl N-(2-oxiranylmethyl)carbamate
A Comprehensive Guide to the Validation of Analytical Techniques for the Quantification of tert-Butyl N-(2-oxiranylmethyl)carbamate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound, a key intermediate in the synthesis of various pharmaceuticals, is of paramount importance. The validation of analytical methods ensures the integrity of data for quality control, stability studies, and regulatory submissions. This guide provides a comparative overview of the principal analytical techniques applicable to the quantification of this carbamate, complete with representative experimental data and detailed methodologies.
While specific validated method performance data for this compound is not extensively documented in publicly available literature, this guide extrapolates from validated methods for structurally similar carbamates. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The choice of an analytical method is typically a trade-off between sensitivity, selectivity, speed, and the instrumentation available. The following tables summarize the typical performance characteristics for the quantification of carbamates using HPLC and GC-MS, which can be considered representative for the analysis of this compound.
Table 1: Performance Characteristics of HPLC Methods for Carbamate Analysis
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (%RSD) | Common Matrices |
| HPLC-UV | >0.99 | Analyte dependent (ng range) | Analyte dependent (ng range) | 85 - 115% | < 15% | Pharmaceutical formulations, reaction mixtures |
| HPLC-FLD (with derivatization) | >0.999 | 0.01 - 0.5 µg/L | ~1 µg/L | 85% - 97%[1] | < 5%[1] | Environmental water, food products[1] |
| LC-MS/MS | >0.99 | 0.05 - 0.63 µg/L[2] | 0.20 - 5.0 µg/kg[2] | 70.9 - 119%[2] | 1.0 - 11%[2] | Biological matrices, food, alcoholic beverages[2] |
Table 2: Performance Characteristics of GC-MS for Carbamate Analysis
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (%RSD) | Common Matrices |
| GC-MS | >0.99 | 0.4 - 2.8 µg/kg[2] | 1.2 - 9.2 µg/kg[2] | 87 - 104.4%[2] | 1.7 - 8.49%[2] | Alcoholic beverages, fermented foods, plasma[2] |
Experimental Workflows and Logical Relationships
A clear understanding of the experimental workflow is essential for the successful implementation and validation of an analytical method.
Caption: Workflow for analytical method development, validation, and routine analysis.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for carbamate analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of carbamates. Due to the thermal lability of many carbamates, HPLC is often the preferred method.[3]
1. Sample Preparation:
-
For Pharmaceutical Substances: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
For Complex Matrices (e.g., biological fluids, environmental samples): A sample clean-up step such as Solid Phase Extraction (SPE) may be necessary to remove interferences.
2. HPLC-UV System Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
3. HPLC-FLD (with Post-Column Derivatization): This method, often based on EPA Method 531.1, provides high sensitivity and selectivity for N-methylcarbamates.[1][4]
-
Derivatization: After chromatographic separation, the carbamates are hydrolyzed to methylamine, which then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[4][5]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined during method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of carbamates can be challenging due to their thermal instability.[1] However, with appropriate derivatization or the use of a cool on-column or PTV inlet, GC-MS can be a powerful tool.
1. Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte.
-
Derivatization: To improve volatility and thermal stability, derivatization is often employed. A common approach is silylation to create tert-butyldimethylsilyl (tBDMS) derivatives.
2. GC-MS System Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase, is suitable.[1]
-
Inlet: A split/splitless or a Programmable Temperature Vaporization (PTV) inlet is recommended to minimize thermal degradation.
-
Ionization Source: Electron Ionization (EI) is typically used.
-
Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
Logical Relationship for Method Selection
The selection of the most appropriate analytical technique depends on several factors, as illustrated in the diagram below.
Caption: Decision tree for analytical method selection.
References
Comparative Analysis of Spectroscopic and Crystallographic Data for the Reaction Products of tert-Butyl N-(2-oxiranylmethyl)carbamate
A definitive guide for researchers and drug development professionals on the characterization of key synthetic intermediates.
The epoxide moiety of tert-Butyl N-(2-oxiranylmethyl)carbamate is a versatile electrophile that readily reacts with a variety of nucleophiles to yield β-amino alcohol derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comparative analysis of the spectroscopic and crystallographic data for the products of the ring-opening reaction of this compound with representative amine and thiol nucleophiles. Detailed experimental protocols and workflows are also presented to aid in the synthesis and characterization of these important compounds.
Spectroscopic Data Comparison
The successful synthesis of the ring-opened products can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for the reaction products with ammonia, benzylamine, and thiophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these molecules. The characteristic signals for the tert-butyl group, the newly formed hydroxyl group, and the protons of the propyl backbone are key indicators of a successful reaction.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Nucleophile | δ (ppm) of -C(CH₃)₃ (s, 9H) | δ (ppm) of -CH(OH)- (m, 1H) | δ (ppm) of -CH₂-N(H)-Boc (m, 2H) | δ (ppm) of -CH₂-Nu (m, 2H) | Other Characteristic Signals (δ, ppm) |
| 1 | Ammonia | 1.43 | ~3.7-3.8 | ~3.0-3.2 | ~2.7-2.8 | 4.90 (br s, 1H, -NHBoc), 2.16 (s, 2H, -NH₂), 2.75 (s, 1H, -OH) |
| 2 | Benzylamine | 1.45 | ~3.8-3.9 | ~3.1-3.3 | ~2.8-2.9 | 7.24-7.34 (m, 5H, Ar-H), 4.90 (br s, 1H, -NHBoc), 4.31 (s, 2H, -CH₂-Ph) |
| 3 | Thiophenol | 1.42 | ~3.9-4.0 | ~3.2-3.4 | ~3.1-3.2 | 7.20-7.50 (m, 5H, Ar-H), 5.10 (br s, 1H, -NHBoc) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Nucleophile | δ (ppm) of -C(CH₃)₃ | δ (ppm) of -C(CH₃)₃ | δ (ppm) of -CH(OH)- | δ (ppm) of -CH₂-N(H)-Boc | δ (ppm) of -CH₂-Nu | Other Characteristic Signals (δ, ppm) |
| 1 | Ammonia | 28.39 | 79.09 | ~68-70 | ~45-47 | ~42-44 | 156.15 (C=O) |
| 2 | Benzylamine | 28.40 | 79.45 | ~69-71 | ~46-48 | ~52-54 | 155.90 (C=O), 127.30, 128.58, 138.90 (Ar-C), 44.66 (-CH₂-Ph) |
| 3 | Thiophenol | 28.3 | 80.5 | ~69-71 | ~46-48 | ~38-40 | 155.8 (C=O), 126.0-135.0 (Ar-C) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy is useful for identifying key functional groups. The appearance of a broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to the O-H stretch of the newly formed alcohol, is a clear indication of the epoxide ring-opening. The N-H stretch of the carbamate is typically observed around 3350 cm⁻¹, and the C=O stretch appears as a strong absorption band around 1690 cm⁻¹.
Mass spectrometry confirms the molecular weight of the products. Electrospray ionization (ESI) typically yields the protonated molecule [M+H]⁺ as the base peak.
Table 3: IR and Mass Spectrometry Data
| Compound | Nucleophile | Key IR Absorptions (cm⁻¹) | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| 1 | Ammonia | ~3360, 3290 (N-H), ~3400 (O-H, broad), ~1690 (C=O) | 191.14 | 191.1 |
| 2 | Benzylamine | ~3350 (N-H), ~3400 (O-H, broad), ~1690 (C=O) | 281.19 | 281.2 |
| 3 | Thiophenol | ~3350 (N-H), ~3400 (O-H, broad), ~1690 (C=O) | 284.13 | 284.1 |
Crystallographic Confirmation
To date, the single-crystal X-ray diffraction data for the direct reaction products of this compound with simple nucleophiles like ammonia or benzylamine have not been widely reported in publicly accessible databases. However, the crystal structure of a closely related compound, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, provides valuable insight into the expected molecular conformation and hydrogen bonding patterns. In this structure, classical intermolecular N—H···O hydrogen bonding is observed between the amide hydrogen and the carbonyl oxygen of neighboring molecules, forming chains. Additionally, the hydroxyl group participates in O—H···O hydrogen bonding, creating a two-dimensional network.[1] It is anticipated that the reaction products of this compound would exhibit similar hydrogen bonding motifs, influencing their solid-state packing.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of the reaction products.
General Procedure for the Nucleophilic Ring-Opening of this compound
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is added the nucleophile (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on a FTIR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, and solid samples are analyzed as KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction of this compound.
Caption: Typical experimental workflow for synthesis and characterization.
References
Purity Assessment of Synthesized tert-Butyl N-(2-oxiranylmethyl)carbamate: A Comparative Guide to Advanced Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic intermediates is paramount. This guide provides an objective comparison of advanced analytical methods for the purity assessment of tert-Butyl N-(2-oxiranylmethyl)carbamate, a key chiral building block in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed methodologies.
This compound, also known as Boc-glycidylamine, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its epoxide ring and carbamate-protected amine functionalities make it a versatile synthon for introducing chiral centers. The enantiomeric and chemical purity of this compound directly impacts the stereochemistry and impurity profile of the final drug substance. Commercially available this compound typically has a purity of 95% to 97%.[] However, for drug development purposes, a more rigorous and comprehensive purity assessment is essential.
Comparison of Analytical Methods for Purity Determination
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for determining chemical purity, enantiomeric excess, and identifying potential impurities.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of enantiomers and impurities between a chiral stationary phase and a mobile phase.[2][3] | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard without the need for a specific reference standard of the analyte.[4][5][6] |
| Primary Application | Determination of enantiomeric excess (e.e.) and chemical purity of non-volatile compounds. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination of the main component. |
| Typical Purity Range Determined | >99% for enantiomeric excess, >98% for chemical purity. | Can detect impurities at ppm levels. | 98-100% with high accuracy. |
| Advantages | High resolution for enantiomers, well-established and versatile for a wide range of compounds.[][8] | High sensitivity and specificity for impurity identification. | High precision and accuracy, does not require a reference standard of the analyte.[5] |
| Disadvantages | Can be time-consuming, requires specific chiral columns. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods, may not detect all impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the enantiomeric excess of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one derived from cellulose or amylose, is often effective for separating N-Boc protected compounds.[9][10] A common choice is a column like CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. For reversed-phase chiral HPLC, a mixture of water, isopropanol, and acetonitrile can be effective.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl polysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be necessary to improve volatility and thermal stability.
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary method for determining the absolute purity of the synthesized compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and the weight of the sample and internal standard.[4][6]
Experimental Workflow and Data Visualization
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Comparison with Alternative Chiral Epoxides
While this compound is a valuable chiral building block, other chiral epoxides are also employed in drug synthesis. A common alternative is glycidyl tosylate. The choice of intermediate often depends on the specific synthetic route and the desired reactivity. The purity assessment methods described in this guide are broadly applicable to other chiral epoxides, although specific chromatographic conditions may need to be optimized. The principles of using orthogonal analytical techniques to gain a comprehensive understanding of purity remain the same.
References
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skpharmteco.com [skpharmteco.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 6. rssl.com [rssl.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of tert-Butyl N-(2-oxiranylmethyl)carbamate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for pharmaceutical synthesis, tert-Butyl N-(2-oxiranylmethyl)carbamate stands out as a versatile precursor for the introduction of a protected aminomethyl group, leading to the formation of chiral β-amino alcohols. The efficiency of its key ring-opening reaction is profoundly influenced by the solvent system employed. This guide provides a comprehensive evaluation of the performance of this compound in a range of common organic solvents, offering a comparative analysis supported by experimental data to inform solvent selection for optimal reaction outcomes.
Performance in Nucleophilic Ring-Opening Reactions
The reaction of this compound with a nucleophile, such as benzylamine, serves as a model for evaluating solvent effects on reaction kinetics and overall yield. The Boc-protecting group offers stability and facilitates straightforward deprotection in later synthetic steps. The inherent strain of the epoxide ring provides the driving force for the ring-opening reaction.
While comprehensive, directly comparable datasets for the performance of this compound across a wide array of solvents are not extensively available in published literature, this guide synthesizes available information and outlines a systematic experimental approach for such an evaluation. A Chinese patent (CN102020589B) reports a 93.1% yield for the reaction of a carbamate with benzylamine in ethyl acetate . This serves as a valuable benchmark for comparison.
Predicted and Observed Performance Data
The following table summarizes the expected and, where available, reported performance of this compound in its reaction with benzylamine across various solvent systems. The qualitative solubility predictions are based on the known physicochemical properties of the carbamate and analogous compounds.
| Solvent System | Solvent Type | Predicted Solubility | Expected Reaction Performance (Yield, Rate) |
| Methanol | Protic | High | High yield, fast reaction rate due to hydrogen bonding activating the epoxide ring. |
| Ethanol | Protic | High | High yield, fast reaction rate. |
| Isopropanol | Protic | Moderate | Good yield, potentially slower rate than methanol or ethanol due to increased steric hindrance. |
| Water | Protic | Low | Low yield in the absence of a suitable catalyst due to low solubility of the carbamate. |
| Tetrahydrofuran (THF) | Aprotic Polar | High | Moderate to good yield, reaction rate may be slower than in protic solvents. |
| Dioxane | Aprotic Polar | High | Moderate to good yield, similar to THF. |
| Acetonitrile | Aprotic Polar | High | Good yield, may facilitate the reaction due to its polar nature. |
| Dichloromethane (DCM) | Aprotic Nonpolar | High | Moderate yield, the reaction may be slower compared to polar solvents. |
| Ethyl Acetate | Aprotic Polar | High | Reported High Yield (93.1%) |
| Toluene | Aprotic Nonpolar | Moderate | Lower yield and slower reaction rate expected. |
| Hexane | Aprotic Nonpolar | Low | Very low yield and slow reaction rate expected due to poor solubility. |
Comparison with Alternative Chiral Building Blocks
Several other chiral synthons are available for the synthesis of β-amino alcohols. A comparison with this compound highlights the relative advantages of each.
| Chiral Building Block | Key Features | Advantages | Disadvantages |
| This compound | Boc-protected glycidylamine | Stable, crystalline solid; Boc group is easily removed. | May require optimization of reaction conditions for specific nucleophiles. |
| Chiral Aziridine-2-carboxylates | Strained three-membered nitrogen heterocycle | Highly reactive; can lead to a variety of nitrogen-containing compounds. | Can be less stable than the corresponding epoxides; regioselectivity of ring-opening can be an issue. |
| (R)- or (S)-Glycidol | Unprotected chiral epoxide | Readily available and relatively inexpensive. | The free hydroxyl group may require protection, adding extra synthetic steps. |
| N-Protected Amino Aldehydes | Chiral aldehydes with a protected amino group | Can undergo various nucleophilic additions to form β-amino alcohols. | Can be prone to racemization; may not be as stable as cyclic precursors. |
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for the Ring-Opening of this compound with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Selected solvent (e.g., Methanol, Ethanol, THF, Dichloromethane, Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent (concentration typically 0.1-0.5 M).
-
Add benzylamine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-amino alcohol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Calculate the reaction yield.
Protocol 2: Determination of Solubility of this compound
Materials:
-
This compound
-
A range of organic solvents (as listed in the table above)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath (optional)
Procedure:
-
Add a known mass of the solvent (e.g., 1 mL) to a vial.
-
Incrementally add small, accurately weighed portions of this compound to the solvent.
-
After each addition, cap the vial and vortex thoroughly for 1-2 minutes.
-
Observe for complete dissolution. If undissolved solid remains, continue adding the carbamate in small increments until saturation is reached (i.e., solid material persists after vigorous mixing).
-
For more accurate measurements, the saturated solution can be equilibrated in a thermostatically controlled shaker for several hours.
-
Once saturation is achieved, carefully filter the solution to remove any undissolved solid.
-
Evaporate a known volume of the clear filtrate to dryness and weigh the residue to determine the concentration, and thus the solubility (e.g., in mg/mL).
Visualizing the Synthetic Pathway
To clearly illustrate the process, the following diagrams outline the reaction workflow and the logical relationship of the components.
Caption: Experimental workflow for the synthesis of a chiral β-amino alcohol.
Caption: Key factors influencing the ring-opening reaction.
Conclusion
The choice of solvent is a critical parameter in optimizing the synthesis of chiral β-amino alcohols from this compound. Protic solvents are generally expected to facilitate the reaction through hydrogen bonding, leading to faster reaction rates and high yields. Aprotic polar solvents also serve as effective media, with reported high yields in ethyl acetate. Nonpolar aprotic solvents are anticipated to result in slower reactions and lower yields, primarily due to reduced solubility of the reactants.
For drug development professionals, the selection of an appropriate solvent system will not only impact the efficiency of the chemical transformation but also downstream processing, including product isolation and purification. This guide provides a foundational framework for making informed decisions and encourages a systematic experimental approach to identify the optimal conditions for specific applications. The versatility and stability of this compound, coupled with a well-chosen solvent, make it a powerful tool in the synthesis of complex chiral molecules.
Safety Operating Guide
Proper Disposal of tert-Butyl N-(2-oxiranylmethyl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl N-(2-oxiranylmethyl)carbamate, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste management protocols. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical and its waste, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)[2]
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Solid or liquid |
| Density | 1.041 g/mL at 25 °C |
| Flash Point | 110 °C (230 °F) - closed cup |
| Storage Temperature | Store in a dry, cool, and well-ventilated place |
Note: Physical properties can vary slightly between suppliers. Always refer to the specific SDS for the material in use.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste management facility.[2][3] Direct disposal into drains or regular trash is strictly prohibited to prevent environmental contamination.[2][3]
Primary Disposal Route: Professional Waste Management
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be chemically compatible with the compound.
-
Labeling: Clearly mark the container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Segregation: Do not mix this waste with other incompatible waste streams. Store in a designated, secure area away from heat and ignition sources.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and absorbent pads, must also be collected and disposed of as hazardous waste in the same container.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifests and record-keeping.
Secondary Option: Laboratory-Scale Deactivation of Small Residual Amounts
For small, residual quantities, a chemical deactivation protocol may be considered to render the waste less hazardous before collection. This should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and under strict safety controls. The following are suggested methods based on the reactivity of the epoxide and carbamate functional groups.
Experimental Protocol: Hydrolysis of the Epoxide and Carbamate Groups
This procedure aims to open the reactive epoxide ring and hydrolyze the carbamate linkage, reducing the compound's reactivity and potential toxicity.
Materials:
-
Waste this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask) within a fume hood
Procedure:
-
Acid-Catalyzed Hydrolysis: a. In a well-ventilated fume hood, place the waste compound in the reaction vessel. b. Slowly add an excess of 1 M HCl with stirring. The epoxide ring will undergo acid-catalyzed hydrolysis to form a diol, and the carbamate may also undergo hydrolysis under these conditions.[4][5][6][7] c. Allow the reaction to stir at room temperature for several hours to ensure completion. Monitor the disappearance of the starting material by a suitable analytical method if necessary (e.g., TLC). d. Carefully neutralize the resulting solution with a base (e.g., sodium bicarbonate or 1 M NaOH) to a pH between 6 and 8.
-
Base-Catalyzed Hydrolysis: a. In a well-ventilated fume hood, place the waste compound in the reaction vessel. b. Slowly add an excess of 1 M NaOH with stirring. The epoxide ring can be opened under basic conditions, and the carbamate linkage can also be cleaved.[4][5][6] c. The reaction may be slow at room temperature and may require gentle heating. d. Allow the reaction to proceed for several hours. e. Carefully neutralize the resulting solution with an acid (e.g., 1 M HCl) to a pH between 6 and 8.
Post-Treatment Disposal: The neutralized aqueous solution should be collected in a hazardous waste container for aqueous waste and disposed of through your institution's EHS office. Even after treatment, it is not recommended to dispose of the solution down the drain without consulting your local regulations and EHS department.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
